4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXSTVUBLRQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis, Characterization, and Application of 4-Methyl-6-Azaindole-3-Carboxaldehyde: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, bioisosteric replacement is a fundamental strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged bioisostere of indole, offering improved aqueous solubility, altered metabolic liabilities, and additional hydrogen-bonding capabilities .
Within this chemical space, 4-methyl-6-azaindole-3-carboxaldehyde (CAS: 1190319-89-1) represents a highly versatile, bifunctional building block. The C3-carboxaldehyde serves as an electrophilic handle for late-stage functionalization (e.g., reductive amination, Knoevenagel condensation), while the C4-methyl group provides critical steric constraints that dictate the conformation of downstream derivatives. This whitepaper provides an in-depth analysis of its structural utility, mechanistic synthesis, and self-validating protocols for laboratory application.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical parameters of 4-methyl-6-azaindole-3-carboxaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the pyridine nitrogen significantly lowers the pKa of the pyrrole N-H compared to a standard indole, making it a stronger hydrogen bond donor.
Table 1: Physicochemical Profile
| Property | Value |
| IUPAC Name | 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
| CAS Registry Number | 1190319-89-1 |
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) |
| Topological Polar Surface Area (TPSA) | 45.9 Ų |
Pharmacophore Mapping & Biological Relevance
The utility of the 4-methyl-6-azaindole core in medicinal chemistry is largely driven by its ability to engage the ATP-binding hinge region of kinases. The pyrrole N-H and pyridine nitrogen act as a complementary donor-acceptor pair, mimicking the binding mode of adenine.
Causality in Design: The C4-methyl group is not merely decorative; it forces functional groups attached at the C3 position out of coplanarity with the bicyclic core. This steric clash is often exploited to project solubilizing groups or covalent warheads directly into the solvent channel of a kinase active site, preventing off-target binding in narrower hydrophobic pockets .
Pharmacophore mapping of 4-methyl-6-azaindole-3-carboxaldehyde in kinase binding.
Synthetic Methodologies & Mechanistic Causality
The de novo synthesis of the 4-methyl-6-azaindole core is typically achieved via the electrophilic [4+1] cyclization of picolines or the Bartoli indole synthesis . Once the core (CAS: 1190321-86-8) is established, the introduction of the carboxaldehyde group is achieved via the Vilsmeier-Haack reaction .
Mechanistic Causality: Why does formylation occur exclusively at C3? The pyrrole ring of the 6-azaindole system is significantly more electron-rich than the electron-deficient pyridine ring. The C3 position is kinetically favored for electrophilic aromatic substitution because the resulting Wheland intermediate (sigma complex) allows the positive charge to be delocalized onto the adjacent pyrrole nitrogen. Substitution at C2 does not offer this resonance stabilization.
Synthetic workflow and downstream applications of 4-methyl-6-azaindole-3-carboxaldehyde.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating built-in diagnostic checkpoints to verify reaction progression.
Protocol 1: Vilsmeier-Haack Formylation of 4-Methyl-6-azaindole
Objective: Regioselective introduction of a formyl group at the C3 position.
-
Reagent Generation: Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 15 minutes.
-
Causality: POCl₃ reacts with DMF to generate the highly electrophilic chloromethyleniminium ion (Vilsmeier reagent).
-
Validation Checkpoint: The solution must transition to a pale yellow color. If it remains colorless, the Vilsmeier reagent has not formed (likely due to wet DMF).
-
-
Substrate Addition: Dissolve 4-methyl-6-azaindole (1.0 eq) in a minimal amount of DMF and add dropwise to the complex at 0 °C.
-
Validation Checkpoint: An exothermic shift will occur. Maintain the internal temperature below 5 °C to prevent tar formation.
-
-
Reaction Progression: Heat the mixture to 80 °C for 3 hours.
-
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material (higher
) should disappear, replaced by a strongly UV-active product spot at a lower .
-
-
Hydrolysis & Quenching: Cool the mixture to room temperature and pour it over crushed ice. Slowly neutralize with saturated aqueous NaOH.
-
Causality & Validation Checkpoint: Neutralization to exactly pH 8 is critical. The 6-azaindole core is amphoteric; over-basification deprotonates the pyrrole N-H (solubilizing the product in water), while under-neutralization leaves the pyridine nitrogen protonated. At pH 8, the molecule is in its neutral state, triggering massive precipitation of the aldehyde.
-
-
Isolation: Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the product.
Protocol 2: Downstream Reductive Amination
Objective: Convert the C3-carboxaldehyde into a functionalized amine.
-
Imine Formation: Combine 4-methyl-6-azaindole-3-carboxaldehyde (1.0 eq) and a primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq).
-
Causality: DCE is utilized because its low dielectric constant favors the dehydration step necessary for imine formation. Acetic acid activates the carbonyl carbon for nucleophilic attack.
-
Validation Checkpoint: Stir for 2 hours. LC-MS analysis must show the mass of the imine intermediate
before proceeding.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.
-
Causality: STAB is selected over NaBH₄ because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This provides the chemoselectivity required to reduce the imine without prematurely reducing any unreacted aldehyde back to an alcohol .
-
Validation Checkpoint: Mild effervescence indicates active reduction. Stir for 12 hours until TLC confirms total imine consumption.
-
-
Workup: Quench with saturated aqueous NaHCO₃.
-
Validation Checkpoint: The cessation of gas evolution confirms the complete quenching of excess STAB. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Analytical Characterization Standards
To confirm the successful synthesis and purity of 4-methyl-6-azaindole-3-carboxaldehyde, the following analytical benchmarks should be met:
-
¹H NMR (400 MHz, DMSO-d₆): The definitive diagnostic peak is a sharp singlet at ~9.9 - 10.2 ppm , corresponding to the C3-aldehyde proton. The pyrrole N-H will appear as a broad singlet >11.5 ppm due to hydrogen bonding. The C4-methyl group will manifest as an integrated singlet near 2.6 ppm.
-
FT-IR Spectroscopy: A strong, sharp absorption band at 1650–1680 cm⁻¹ is indicative of the conjugated C=O stretch of the aldehyde.
References
-
ChemRxiv. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines." DOI:[Link]
difference between 6-azaindole and 7-azaindole 3-carbaldehydes
This guide details the structural, synthetic, and medicinal chemistry distinctions between 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) 3-carbaldehydes. It focuses on the mechanistic reasons for their divergent reactivity and provides optimized protocols for their synthesis.
Comparative Synthesis, Reactivity, and Medicinal Chemistry
Executive Summary
In drug discovery, azaindoles are privileged scaffolds used to modulate the physicochemical properties of indole-based leads.[1][2][3][4] While 7-azaindole is a ubiquitous ATP-mimetic in kinase inhibitors (e.g., Vemurafenib), 6-azaindole is an emerging bioisostere offering superior basicity and alternative hydrogen-bonding vectors.
The critical differentiator between these isomers is the position of the pyridine nitrogen, which dictates their pKa and electrophilic aromatic substitution (SEAr) reactivity.
-
7-Azaindole (pKa ~4.[5]6) remains reactive toward formylation (Vilsmeier-Haack) under standard conditions.
-
6-Azaindole (pKa ~8.0) becomes protonated in acidic media, generating an electron-deficient pyridinium species that severely deactivates the ring toward electrophilic attack, historically resulting in poor synthetic yields (<20%).
Structural & Electronic Landscape
The reactivity differences stem directly from the electronic influence of the pyridine nitrogen atom relative to the pyrrole ring.
pKa and Protonation
The most consequential difference is basicity.
-
7-Azaindole: The N7 lone pair is in an sp² orbital orthogonal to the π-system but is inductively withdrawn by the adjacent pyrrole nitrogen. It is weakly basic.
-
6-Azaindole: The N6 nitrogen resembles that of 4-aminopyridine.[5] It is significantly more basic due to resonance stabilization of the conjugate acid (cation) involving the pyrrole nitrogen lone pair.
| Property | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 6-Azaindole (Pyrrolo[2,3-c]pyridine) |
| Structure | N at position 7 (ortho to bridgehead) | N at position 6 (meta to bridgehead) |
| pKa (Conjugate Acid) | ~4.59 | ~7.95 |
| Basicity | Weak base | Moderate base (protonates in mild acid) |
| H-Bonding | Donor (N1-H) & Acceptor (N7) | Donor (N1-H) & Acceptor (N6) |
| Dimerization | Forms stable cyclic dimers (N1-H...N7) | Does not form cyclic dimers |
Impact on Electrophilic Substitution (SEAr)
In the Vilsmeier-Haack reaction (POCl₃/DMF), the medium is acidic.
-
7-Azaindole: A significant fraction remains unprotonated or the protonated species is less deactivated, allowing the electron-rich C3 position to attack the chloroiminium electrophile.
-
6-Azaindole: The N6 is quantitatively protonated. The resulting cationic ring acts as a strong electron-withdrawing group (EWG), deactivating the C3 position. This necessitates higher temperatures or modified workups to achieve conversion.
Figure 1: Mechanistic divergence in acidic formylation conditions. 6-Azaindole is sequestered as an unreactive cation.
Synthetic Protocols
Synthesis of 7-Azaindole-3-Carbaldehyde
This follows a standard Vilsmeier-Haack protocol. The reaction is robust and typically high-yielding (80-90%).
Reagents: POCl₃, DMF.
Mechanism: Formation of Vilsmeier reagent
Protocol:
-
Cool DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir 15 min to form the chloroiminium salt.
-
Add 7-azaindole (1.0 equiv) as a solution in DMF.
-
Warm to room temperature (RT) and stir for 2-4 hours. (Monitoring: TLC shows consumption of starting material).
-
Workup: Pour onto ice/water. Neutralize carefully with NaOH or Na₂CO₃ to pH 9-10. The product precipitates as a solid.[6]
-
Purification: Filtration and washing with water/cold ethanol. Recrystallization from ethanol if necessary.
Synthesis of 6-Azaindole-3-Carbaldehyde (Optimized)
Historical Context: Parrick (1970) reported ~19% yield due to the deactivation issue described above.[6] Modern Optimization: Recent improvements utilize controlled temperature ramps and extended reaction times to force the conversion of the deactivated species, or alternative precursors (e.g., from aminopyridines via Vilsmeier cyclization).
Direct Formylation Protocol (Modified for Deactivated Substrates):
-
Vilsmeier Reagent Formation: Add POCl₃ (3.0 equiv) to DMF (10 equiv) at 0°C. Stir 20 min. Note: Higher equivalents of electrophile are required compared to 7-azaindole.
-
Addition: Add 6-azaindole (1.0 equiv) in DMF.
-
Reaction: Heat is often required. Stir at 60-80°C for 12-24 hours. The thermal energy is necessary to overcome the activation barrier of the protonated ring.
-
Hydrolysis (Critical): Pour into ice water.
-
Neutralization: Adjust pH to 9-10 using K₂CO₃.
-
Note: Because 6-azaindole is more basic, the product may remain soluble in water if the pH is not sufficiently high (it can form a hydrochloride salt). Ensure full deprotonation to precipitate the free base.
-
-
Extraction: Unlike 7-azaindole, the 6-isomer often requires extraction with Ethyl Acetate (3x) as precipitation may be incomplete due to higher water solubility.
Medicinal Chemistry Applications
The choice between 6- and 7-azaindole is rarely arbitrary; it is driven by specific binding requirements and ADME properties.
Kinase Inhibition (The Hinge Binder)
-
7-Azaindole: The N1-H/N7 motif perfectly mimics the Adenine N9-H/N1 motif of ATP. It binds bidentately to the kinase hinge region.
-
6-Azaindole: The N6 nitrogen points away from the standard hinge acceptor zone. It is used when:
-
Monodentate binding (via N1-H) is sufficient.
-
A water-mediated bridge is targeted.
-
The N7 position of 7-azaindole causes an electrostatic clash with the protein.
-
Solubility and Metabolic Stability
-
Solubility: Both isomers improve solubility over indole. However, 6-azaindole (pKa ~8) is often significantly more soluble in physiological media (pH 7.4) and stomach acid (pH 1-2) due to ionization.
-
Metabolic Liability: The electron-deficient pyridine ring in both isomers reduces oxidative metabolism (e.g., by P450s) compared to the benzene ring of indole.
Figure 2: Decision matrix for selecting azaindole isomers in Lead Optimization.
References
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. ChemRxiv, 2024.[7] Link
-
Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Link
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 2018.[8] Link
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2020. Link
-
Comparison of pKa values of azaindoles. Wipf Group, University of Pittsburgh. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Exploitation of the 4-Methyl-Pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery
The following is an in-depth technical guide on the 4-methyl-pyrrolo[2,3-c]pyridine scaffold, designed for medicinal chemists and drug discovery scientists.
Executive Summary
The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a distinct electronic and steric profile compared to its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine).[1] Specifically, the 4-methyl-substituted variant has emerged as a critical privilege structure, particularly in the design of reversible LSD1 inhibitors and selective kinase inhibitors .
This guide provides a comprehensive technical analysis of the 4-methyl-pyrrolo[2,3-c]pyridine scaffold. It details the structural rationale for its deployment, robust synthetic methodologies for its construction, and its application in clinical candidates like LSD1-UM-109 .
Structural & Electronic Analysis
Scaffold Architecture and Numbering
Understanding the precise numbering is critical for synthetic planning. Unlike indole, the pyridine nitrogen in 6-azaindole is located at position 6.
-
N1: Pyrrole nitrogen (H-bond donor).
-
C4: The "bay" region position, analogous to the C4 of indole. Substitution here projects into the solvent front or specific hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
N6: Pyridine nitrogen (H-bond acceptor).
Key Property: The 4-methyl group provides a specific steric vector that can break planarity in crowded active sites or induce conformational locking, enhancing selectivity over off-target proteins.
Physicochemical Profile
Compared to the indole core, the 6-azaindole scaffold offers:
-
Reduced Lipophilicity: The pyridine nitrogen lowers LogP, improving aqueous solubility.
-
Acidity: The N1-H is more acidic (pKa ~ 12.5) than indole (pKa ~ 16), facilitating functionalization.
-
Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism at the C5/C6 positions compared to the benzene ring of indole.
| Property | Indole | 7-Azaindole | 6-Azaindole (Pyrrolo[2,3-c]pyridine) |
| H-Bonding | Donor (N1) | Donor (N1) + Acceptor (N7) | Donor (N1) + Acceptor (N6) |
| Electronic Character | Electron-rich (C2/C3) | Mixed | Electron-deficient (Pyridine ring) |
| C4 Reactivity | Nucleophilic | Electrophilic (via N-oxide) | Electrophilic (via activation) |
| Key Application | GPCRs, Kinases | Kinases (Hinge binder) | Epigenetics (LSD1), BET, Kinases |
Synthetic Strategies
Constructing the 4-methyl-pyrrolo[2,3-c]pyridine core requires navigating the regiochemistry of the pyridine precursor. The most robust method involves the Batcho-Leimgruber variation or Bartoli synthesis, specifically adapted to retain the methyl group at the C4 position.
Retrosynthetic Analysis
To achieve a methyl group at C4 of the final azaindole, the starting pyridine must possess a methyl group at C5 relative to the pyridine nitrogen, assuming the cyclization occurs across the C3-C4 bond of the pyridine (which become C7a and C3a).
-
Target: 4-methyl-1H-pyrrolo[2,3-c]pyridine.[2]
-
Precursor: 4,5-dimethyl-3-nitropyridine.
-
Mechanism: The methyl group ortho to the nitro group (at C4 of pyridine) is converted to the enamine and cyclizes. The methyl group at C5 of the pyridine remains untouched and becomes the C4-methyl of the azaindole.
Primary Route: Modified Batcho-Leimgruber Synthesis
This protocol is preferred for scale-up due to mild conditions and high yields.
Step-by-Step Protocol:
-
Enamine Formation: React 4,5-dimethyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA). The methyl group at C4 (more acidic due to ortho-nitro effect) reacts selectively.
-
Reductive Cyclization: The resulting nitropyridine-enamine is reduced (H2/Pd-C or Fe/AcOH), leading to spontaneous cyclization to form the pyrrole ring.
Figure 1: Synthesis of 4-methyl-pyrrolo[2,3-c]pyridine via Batcho-Leimgruber strategy.
Alternative Route: C4-Functionalization via Cross-Coupling
If the 4-methyl analog is not available via de novo synthesis, it can be installed via cross-coupling on a halogenated core.
-
Starting Material: 4-chloro-1H-pyrrolo[2,3-c]pyridine (commercially available or synthesized from 2-chloro-3-nitropyridine via Bartoli).
-
Protection: Tosylation of N1 (TsCl, NaH).
-
Coupling: Suzuki-Miyaura coupling with Methylboronic acid (or AlMe3/Pd).
-
Deprotection: Hydrolysis (NaOH/MeOH).
Medicinal Chemistry Case Studies
Reversible LSD1 Inhibitors (LSD1-UM-109)
The most prominent application of this scaffold is in the development of Lysine-specific demethylase 1 (LSD1) inhibitors.
-
Challenge: Early LSD1 inhibitors (e.g., tranylcypromine derivatives) were irreversible, leading to potential off-target toxicity and hematological side effects.
-
Solution: The 4-methyl-pyrrolo[2,3-c]pyridine scaffold was utilized to create LSD1-UM-109 (Compound 46), a highly potent reversible inhibitor.
-
Mechanism: The scaffold occupies the FAD-binding pocket. The pyrrole NH forms a critical hydrogen bond with Asp555 , while the pyridine nitrogen interacts with water networks or adjacent residues. The 4-methyl group (or substituents at C4) fills a hydrophobic sub-pocket, significantly boosting potency (IC50 = 3.1 nM) compared to the unsubstituted core.
BET Bromodomain Inhibitors (ABBV-075 Analogues)
While ABBV-075 utilizes a dihydro-oxo-pyrrolo[2,3-c]pyridine core, the aromatic 4-substituted scaffold has been explored for BET inhibition.[1] The C4-substitution pattern is critical for orienting the molecule within the ZA channel of the bromodomain, acting as an "acetyl-lysine mimetic" anchor.
SAR Logic Diagram:
Figure 2: Structure-Activity Relationship (SAR) map of the 4-methyl-pyrrolo[2,3-c]pyridine scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Adapted from Voloshchuk et al. (2024)
Reagents:
-
4,5-Dimethyl-3-nitropyridine (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (3.0 eq)
-
DMF (anhydrous)
-
Pd/C (10% w/w)
-
Hydrogen gas (balloon) or Ammonium Formate
Procedure:
-
Enamine Formation: In a dry round-bottom flask, dissolve 4,5-dimethyl-3-nitropyridine (10 mmol) in anhydrous DMF (20 mL). Add DMFDMA (30 mmol).
-
Heat the mixture to 110°C under nitrogen for 12 hours. Monitor by TLC (formation of a deep red/orange spot).
-
Concentrate the reaction mixture under reduced pressure to remove excess DMFDMA. The residue (crude enamine) is used directly.[3]
-
Cyclization: Dissolve the crude enamine in Methanol (50 mL). Add 10% Pd/C (10 wt% loading).
-
Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4–6 hours.
-
Filter the catalyst through a Celite pad and wash with MeOH.
-
Concentrate the filtrate. Purify the residue by flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield: Expect 60–75% of the off-white solid.
Protocol B: Biochemical Assay for LSD1 Inhibition
Validation of the scaffold's efficacy (Reference: ACS Med. Chem. Lett. 2023).
-
Enzyme System: Recombinant human LSD1/CoREST complex.
-
Substrate: H3K4me1 peptide (biotinylated).
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using Eu-labeled antibody.
-
Steps:
-
Incubate LSD1 enzyme (2 nM) with test compound (serial dilution in DMSO) for 30 min at RT in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20).
-
Add substrate (H3K4me1, 100 nM) and incubate for 60 min.
-
Add detection reagents (Eu-antibody and acceptor). Read fluorescence.
-
Self-Validation: Include GSK-2879552 as a positive control (IC50 ~ 20 nM). The 4-methyl-pyrrolo[2,3-c]pyridine derivative (LSD1-UM-109) should exhibit IC50 < 10 nM.
-
References
-
Voloshchuk, V. V., & Ivonin, S. P. (2024).[1][4] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.[4] Link
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.[5] ACS Medicinal Chemistry Letters, 14(10), 1389–1395.[5] Link
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384.[1] Link[1]
-
Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[1] Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.[1] Tetrahedron, 63(36), 8689–8707.[1] Link[1]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190319-89-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
6-Azaindole Derivatives: Expanding the Kinase Inhibitor Chemical Space
This technical guide details the utility, synthesis, and medicinal chemistry logic of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) . Unlike its ubiquitous isomer 7-azaindole, the 6-azaindole scaffold offers a distinct vector profile for kinase selectivity and physicochemical optimization.
Technical Whitepaper | Medicinal Chemistry & Structural Biology
Executive Summary: The Case for 6-Azaindole
In the crowded landscape of ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has long been considered "privileged" due to its ability to mimic the purine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region (N1-H donor, N7 acceptor).
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) represents a strategic "scaffold hop." By shifting the pyridine nitrogen to position 6, the scaffold loses the direct hinge-binding capability of N7 but gains:
-
Orthogonal Vector Presentation: The N6 nitrogen projects into the solvent front or specific ribose-pocket residues, offering novel selectivity handles.
-
Physicochemical Superiority: Lower lipophilicity (LogP) and higher aqueous solubility compared to indole, with a pKa (~8.0) that allows for specific protonation-dependent interactions.
-
Metabolic Stability: Altered electron density protects the C2/C3 positions from rapid oxidative metabolism common in electron-rich indoles.
This guide outlines the structural rationale, synthetic pathways, and experimental protocols for deploying 6-azaindole as a high-value building block.
Structural Biology & SAR Logic
The "Hinge Mismatch" as a Selectivity Tool
The primary differentiator between 6- and 7-azaindole is the H-bond acceptor vector.
-
7-Azaindole: N7 is positioned to accept a H-bond from the backbone amide (e.g., Glu, Met) in the hinge region, mimicking Adenine's N1.
-
6-Azaindole: N6 is shifted away from the hinge interface. This prevents "generic" binding to the ATP pocket, drastically reducing off-target promiscuity. It forces the molecule to rely on specific interactions (e.g., water bridges or side-chain H-bonds) unique to the target kinase or bromodomain (e.g., BET family).
Physicochemical Profiling
| Property | Indole | 7-Azaindole | 6-Azaindole | Impact on Drug Design |
| H-Bond Acceptor | None (ring) | N7 (Strong) | N6 (Moderate) | N6 allows interaction with solvent/Lys residues. |
| pKa (Conj. Acid) | -2.4 (very weak) | 4.6 | 8.0 | N6 is basic; can form salt bridges at physiological pH. |
| LogP | High | Moderate | Low | Improved solubility and reduced plasma protein binding. |
| C3 Reactivity | High (Nu-) | Moderate | Low | Requires specific activation for functionalization (see Synthesis). |
Visualization: Binding Modes & Isomer Vectors
The following diagram illustrates the vector differences and the "Scaffold Hopping" logic.
Caption: Comparison of binding logic. 7-azaindole targets the conserved hinge (high potency, low selectivity), while 6-azaindole relies on specific non-hinge interactions (high selectivity).
Synthetic Methodologies
Synthesizing the 6-azaindole core is more challenging than the 7-isomer due to the electron-deficient nature of the pyridine ring, which hinders electrophilic aromatic substitution (SEAr) at C3.
Primary Route: Leimgruber-Batcho Synthesis
The most robust route for scale-up involves the condensation of ortho-methyl nitropyridines.
Reaction Scheme:
-
Starting Material: 4-methyl-3-nitropyridine.
-
Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Intermediate: Enamine formation.
-
Cyclization: Reductive cyclization (H2/Pd-C or Fe/AcOH).
Alternative Route: Bartoli Indole Synthesis
Useful for introducing substituents on the pyridine ring early.
-
Reagents: ortho-nitropyridine + 3 equivalents of Vinyl Grignard.
-
Limitation: Lower yields due to steric crowding; requires low temperature (-78°C).
Functionalization Strategies
-
C3-Functionalization (The "Warhead" Position):
-
Challenge: Direct Friedel-Crafts acylation fails due to the deactivated ring.
-
Solution: Use Vilsmeier-Haack formylation (POCl3/DMF) to install a C3-aldehyde, followed by reductive amination or oxidation.
-
Alternative: Halogenation (NIS/DMF) to C3-Iodo, followed by Suzuki coupling.
-
-
N1-Alkylation: Standard conditions (NaH/DMF/R-X) work well.
-
N6-Oxidation: mCPBA yields the N-oxide, a useful intermediate for Reissert-Henze functionalization at C7.
Experimental Protocol: Synthesis of 3-Iodo-6-Azaindole
A universal building block for Suzuki coupling to aryl-kinase domains.
Objective: Selective iodination of 1H-pyrrolo[2,3-c]pyridine at the C3 position.
Materials
-
1H-pyrrolo[2,3-c]pyridine (6-azaindole): 1.0 eq (e.g., 500 mg)
-
N-Iodosuccinimide (NIS): 1.05 eq
-
Potassium Hydroxide (KOH): 2.5 eq
-
Solvent: DMF (Anhydrous)
-
Quench: 10% Na2S2O3 (aq)
Step-by-Step Workflow
-
Dissolution: In a flame-dried round-bottom flask, dissolve 6-azaindole (500 mg, 4.23 mmol) in DMF (10 mL).
-
Base Addition: Add crushed KOH pellets (593 mg, 10.6 mmol) at room temperature. Stir for 15 minutes until partially dissolved.
-
Why: KOH deprotonates N1, increasing electron density at C3 to facilitate electrophilic attack.
-
-
Iodination: Cool the mixture to 0°C. Add NIS (1.0 g, 4.44 mmol) portion-wise over 10 minutes.
-
Control: Maintain 0°C to prevent over-iodination at C2.
-
-
Reaction: Allow to warm to RT and stir for 1 hour. Monitor by TLC (5% MeOH in DCM). Product Rf is typically ~0.4.
-
Workup:
-
Pour reaction mixture into ice-water (50 mL).
-
Add 10% Na2S2O3 (10 mL) to quench excess iodine (yellow color fades).
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with Brine (2 x 20 mL) and Water (1 x 20 mL) to remove DMF.
-
-
Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from DCM/Hexanes or purify via silica column (0-5% MeOH/DCM).
-
Yield: Expect 85-90% as a beige solid.
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (approx. 6.5 ppm) and the retention of the C2-H singlet (shifted downfield to ~7.8 ppm).
Case Study: ABBV-744 (BET Inhibitor)
While not a kinase inhibitor in the strictest sense, ABBV-744 demonstrates the power of the 6-azaindole scaffold in "kinase-adjacent" discovery (Bromodomains).
-
Challenge: First-generation BET inhibitors were pan-selective, leading to toxicity.
-
Solution: The 6-azaindole core (specifically the pyrrolo[2,3-c]pyridine-7-one tautomer) was utilized to bind to the BDII domain of BRD4 with high selectivity.
-
Mechanism: The N6 nitrogen (in the pyridone form) engaged in a specific water-mediated H-bond network that was not accessible to the indole or 7-azaindole equivalents.
-
Outcome: A clinical candidate with a significantly improved therapeutic index compared to pan-BET inhibitors.
Future Outlook: C-H Activation
The next frontier for 6-azaindole is C7-functionalization via C-H activation.
-
Why: C7 is adjacent to the pyridine nitrogen (N6).
-
Method: Ir-catalyzed borylation or Pd-catalyzed arylation using N-oxide directing groups allows for the installation of substituents at C7.
-
Application: This creates "bent" inhibitors that can wrap around the gatekeeper residue in kinases, overcoming resistance mutations (e.g., T790M in EGFR).
References
-
Synthesis of 6-Azaindoles via Leimgruber-Batcho
-
Physicochemical Properties & Photophysics
-
ABBV-744 (BDII Selective Inhibitor)
-
Temsavir (Attachment Inhibitor)
-
Review of Azaindole Synthesis
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 7. enamine.net [enamine.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
chemical structure of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This is an in-depth technical guide on the chemical structure, synthesis, and reactivity of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde .
Scaffold Category: 6-Azaindole | Functional Group: C3-Carbaldehyde | Application: Kinase Inhibitor Design[1]
Executive Summary
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a high-value heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) family.[1][2][3] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold places the pyridine nitrogen at position 6, altering the electronic distribution and hydrogen-bonding capabilities within the ATP-binding pocket of kinase targets.[1]
This compound features two critical functional handles:
-
C3-Aldehyde: A reactive electrophile for installing "warheads" or specificity-determining groups via reductive amination or condensation.[1]
-
C4-Methyl Group: A steric handle on the pyridine ring that can induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).
This guide details the structural analysis, validated synthetic pathways, and reactivity profile of this specific derivative.[4]
Structural Analysis & Physicochemical Properties[5]
IUPAC Numbering & Core Architecture
The compound is based on the 1H-pyrrolo[2,3-c]pyridine bicyclic system.[1] Correct numbering is vital to distinguish it from isomeric azaindoles.
-
Pyridine Nitrogen (N6): Located at position 6.
-
Pyrrole Nitrogen (N1): Located at position 1.
-
Aldehyde (-CHO): Attached at C3 (beta-position of the pyrrole ring).[1]
-
Methyl (-CH₃): Attached at C4 (adjacent to the bridgehead C3a).
Electronic Properties:
-
Dipole Moment: The N6 nitrogen withdraws electron density from the ring, making C7 and C5 electron-deficient.
-
C3 Reactivity: Despite the electron-withdrawing pyridine ring, the pyrrole moiety remains sufficiently electron-rich to undergo electrophilic aromatic substitution (SEAr) at C3, enabling the Vilsmeier-Haack formylation.[1]
Calculated Properties (In Silico)
| Property | Value (Est.) | Relevance |
| Formula | C₉H₈N₂O | Core stoichiometry |
| Molecular Weight | 160.17 g/mol | Fragment-based drug design (FBDD) |
| cLogP | ~1.4 - 1.7 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Pyrrole NH) | Key interaction with kinase hinge region (e.g., Glu/Met backbone) |
| H-Bond Acceptors | 2 (Pyridine N, Aldehyde O) | Interaction with solvent or active site residues |
| TPSA | ~45 Ų | Favorable for CNS penetration if derivatized |
Synthetic Pathways[3][5][7][8][9]
The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde requires a two-phase approach: construction of the 4-methyl-6-azaindole core, followed by C3-formylation.[1]
Phase I: Synthesis of the 4-Methyl-6-Azaindole Core
Challenge: Standard syntheses (e.g., Bartoli, Reissert) from 3-amino-4-methylpyridine yield the unsubstituted 6-azaindole because the methyl group is consumed to form the pyrrole ring.[1] Solution: To retain a methyl group at C4 of the final azaindole, the precursor must be 3-amino-4,5-dimethylpyridine .[1]
Protocol (Modified Vilsmeier Cyclization):
-
Precursor: 3-amino-4,5-dimethylpyridine.[1]
-
Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF.
-
Mechanism:
-
Condensation of DMF-DMA with the C4-methyl group (which is activated by the ortho-amino group and pyridine nitrogen).[1]
-
Cyclization via nucleophilic attack of the amino group.
-
Note: The methyl at C5 of the pyridine precursor remains untouched and becomes the C4-methyl of the azaindole.
-
Phase II: C3-Formylation (Vilsmeier-Haack Reaction)
Once the core is established, the aldehyde is installed via standard Vilsmeier-Haack conditions.[1]
Reagents: Phosphorus Oxychloride (POCl₃), DMF. Conditions: 0°C to RT, followed by hydrolysis.
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv) dropwise to anhydrous DMF (5 equiv) at 0°C under Ar/N₂. Stir for 30 min to generate the chloroiminium salt.
-
Addition: Dissolve 4-methyl-1H-pyrrolo[2,3-c]pyridine in DMF and add slowly to the Vilsmeier reagent.
-
Reaction: Stir at 0°C for 1h, then warm to RT for 2–4h. Monitor by TLC/LCMS (appearance of M+H = 161).
-
Hydrolysis: Pour the mixture onto ice/water containing sodium acetate or Na₂CO₃ (pH ~8–9).
-
Isolation: The aldehyde typically precipitates as a solid. Filter, wash with water, and dry.[6] Recrystallize from MeOH/EtOAc if necessary.
Synthetic Workflow Diagram
Caption: Synthesis of 4-methyl-6-azaindole-3-carbaldehyde from pyridine precursors via modified cyclization and Vilsmeier-Haack formylation.
Reactivity & Derivatization[10]
The C3-aldehyde is the primary handle for medicinal chemistry optimization. The C4-methyl group provides steric bulk that influences the conformation of these derivatives.
Reductive Amination (Library Generation)
The most common application is converting the aldehyde to a secondary amine to target solvent-exposed regions of a protein.
-
Reagents: Primary amine (R-NH₂), NaBH(OAc)₃ or NaCNBH₃, DCM/MeOH.
-
Mechanism: Formation of iminium ion followed by hydride reduction.
-
Note: The indole NH does not require protection if mild reductants (NaBH(OAc)₃) are used.
Oxidation to Carboxylic Acid
-
Reagents: NaClO₂ (Pinnick), NaH₂PO₄, t-BuOH/H₂O.
-
Product: 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.[1][3][7][8]
-
Utility: Precursor for amide coupling (peptidomimetics).
Olefination (Wittig/Horner-Wadsworth-Emmons)[1]
-
Reagents: Phosphonium salts or phosphonates, Base (NaH or KOtBu).
-
Product: Vinyl derivatives (Michael acceptors for covalent inhibition).
Reactivity Logic Map
Caption: Divergent synthesis pathways from the C3-aldehyde handle.[1][9][10]
Medicinal Chemistry Applications
Bioisosterism
The 6-azaindole scaffold is a bioisostere of:
-
Indole: Improves water solubility and lowers LogP due to the pyridine nitrogen.
-
7-Azaindole: Changes the H-bond acceptor vector. In 7-azaindole, N7 and NH1 are adjacent (bidentate potential). In 6-azaindole, N6 and NH1 are separated by a carbon, altering the binding mode to the kinase hinge region.
Kinase Selectivity (Gatekeeper Interaction)
The C4-methyl group is strategically positioned to interact with the "gatekeeper" residue in protein kinases.
-
Small Gatekeeper (Thr/Ala): The C4-methyl can fit into the pocket, improving potency.
-
Large Gatekeeper (Met/Phe): The C4-methyl may cause steric clash, potentially improving selectivity against certain kinases (negative selection).
References
-
Vilsmeier-Haack Formylation of 6-Azaindoles
-
Synthesis of Azaindole Scaffolds
- Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- Source: Journal of Organic and Pharmaceutical Chemistry (2024).
-
URL:[Link]
-
Vilsmeier-Haack Reaction Mechanism
-
Commercial Availability & Properties (Analogous)
Sources
- 1. 1H-Pyrrolo[2,3-c]pyridine, 4,7-dibroMo- | 619331-71-4 [chemicalbook.com]
- 2. 860297-50-3|1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190319-89-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. new.zodml.org [new.zodml.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 159718-56-6|1H-INdole-3-carboxaldehyde, 4-ethynyl-|BLD Pharm [bldpharm.com]
- 8. 2368860-32-4|4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Comparative Analysis of 4-Methyl-6-Azaindole and 4-Methyl-7-Azaindole Scaffolds in Drug Discovery
[1]
Executive Summary
In the optimization of kinase inhibitors and heterocyclic pharmacophores, the "azaindole shift"—moving the nitrogen atom around the pyridine ring of the pyrrolopyridine core—is a high-impact strategy for modulating physicochemical properties without significantly altering ligand volume.
This guide compares two specific methylated isomers: 4-methyl-7-azaindole (1H-pyrrolo[2,3-b]pyridine derivative) and 4-methyl-6-azaindole (1H-pyrrolo[2,3-c]pyridine derivative).[1] While the 7-azaindole core is the industry standard for ATP-competitive hinge binding (e.g., Vemurafenib), the 6-azaindole scaffold offers distinct advantages in solubility and vector exploration.[1] This paper details their structural divergence, synthetic accessibility, and medicinal chemistry applications.[2]
Structural & Electronic Profiling
The position of the pyridine nitrogen dictates the electronic landscape of the scaffold, influencing pKa, hydrogen bond vectors, and metabolic stability.
Nomenclature and Numbering
Correct IUPAC numbering is critical, as "4-methyl" refers to different absolute spatial positions relative to the pyrrole nitrogen depending on the ring fusion.
-
4-Methyl-7-Azaindole: 4-methyl-1H-pyrrolo[2,3-b]pyridine.[1]
-
4-Methyl-6-Azaindole: 4-methyl-1H-pyrrolo[2,3-c]pyridine.[1][3]
Physicochemical Comparison
| Feature | 4-Methyl-7-Azaindole | 4-Methyl-6-Azaindole | Implications |
| Core Structure | Pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-c]pyridine | N-position defines H-bond vector.[1] |
| H-Bond Pattern | Donor (N1) + Acceptor (N7) | Donor (N1) + Acceptor (N6) | 7-Aza mimics Adenine (N9/N7).[1] |
| Calculated pKa (BH+) | ~4.9 - 5.2 | ~7.0 - 7.5 | 6-Aza is significantly more basic.[1] |
| Solubility (Aq) | Low (Neutral at pH 7.4) | Moderate/High (Partially ionized) | 6-Aza improves solubility via protonation.[1] |
| Dipole Vector | Directed towards N7 | Directed towards N6 | Affects crystal packing and permeability. |
| C3 Reactivity | High (Nucleophilic) | Moderate | 7-N lone pair assists C3 electrophilic attack. |
Structural Visualization (Graphviz)
Caption: Comparative functional analysis of the two scaffolds. 7-azaindole is optimized for bidentate binding, while 6-azaindole alters the electronic vector.
Synthetic Accessibility & Manufacturability[4][5]
Synthesis of the 4-methyl substituted cores requires specific strategies to install the methyl group, often via cross-coupling on halogenated precursors rather than de novo ring formation.
Route A: Synthesis of 4-Methyl-7-Azaindole
The most reliable route utilizes a Kumada or Suzuki coupling on the 4-chloro intermediate, which is accessible from the parent 7-azaindole via N-oxidation.[1]
-
Step 1: Oxidation of 7-azaindole to 7-azaindole-N-oxide (mCPBA).[1]
-
Step 2: Regioselective chlorination (POCl3) to yield 4-chloro-7-azaindole.[1]
-
Step 3: Palladium-catalyzed methylation.
Route B: Synthesis of 4-Methyl-6-Azaindole
Accessing the 6-azaindole core is generally more challenging.[1] The 4-methyl variant can be synthesized via Bartoli Indole Synthesis using a specific nitropyridine precursor, or via cross-coupling on a pre-formed halogenated core.
-
Strategy: Bartoli Reaction on 3-nitro-4-methylpyridine ? Correction: This consumes the methyl.
-
Correct Strategy: Suzuki Coupling on 4-chloro-6-azaindole .[1]
-
Precursor Synthesis: 4-chloro-6-azaindole is synthesized via the N-oxide rearrangement of 6-azaindole, similar to the 7-isomer but with different regioselectivity challenges (C4 vs C2 attack).[1]
-
Synthetic Workflow Diagram
Caption: Parallel synthetic routes relying on late-stage methylation of the 4-chloro intermediates.
Medicinal Chemistry Applications
Kinase Hinge Binding
-
7-Azaindole: The "Privileged" Scaffold. The N1-H (donor) and N7 (acceptor) align perfectly with the hinge region backbone (e.g., Glu/Leu residues) of many kinases (BRAF, JAK, FGFR). The 4-methyl group in this scaffold typically points towards the gatekeeper residue or the sugar pocket , providing a vector to dial in selectivity or fill hydrophobic voids.
-
6-Azaindole: The "Alternative". The N6 nitrogen is often too far to form the classic bidentate hinge interaction. Consequently, 6-azaindoles often bind in a "flipped" orientation or rely on a water-mediated H-bond.[1] The 4-methyl group here may point towards the solvent front, altering the solubility profile.
Solubility & Metabolism
-
Basicity: 6-azaindole (pKa ~7.0) is significantly more basic than 7-azaindole (pKa ~4.9).[1] At physiological pH, a fraction of the 6-azaindole population is protonated, leading to superior aqueous solubility .
-
Metabolic Liability: The electron-rich nature of the 6-azaindole system can make it more susceptible to oxidative metabolism, though the 4-methyl group can block metabolic soft spots on the pyridine ring.[1]
Experimental Protocols
The following protocols describe the critical methylation step, assuming access to the 4-chloro precursors.
Protocol 1: Kumada Coupling for 4-Methyl-7-Azaindole
This method is preferred for scale-up due to lower cost of Grignard reagents compared to boronic acids.[1]
Reagents:
-
4-Chloro-7-azaindole (1.0 eq)[1]
-
Methylmagnesium bromide (3.0 M in ether, 3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)[1]
-
Toluene/THF (anhydrous)[1]
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Dissolution: Charge 4-chloro-7-azaindole and Pd(dppf)Cl2. Add anhydrous toluene (0.2 M concentration).
-
Addition: Cool to 0°C. Add MeMgBr dropwise over 20 minutes. (Exothermic).
-
Reaction: Warm to room temperature, then heat to reflux (90°C) for 16 hours. Monitor by LCMS (Target M+H = 133.1).
-
Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). 4-Methyl-7-azaindole typically elutes earlier than the chloro-precursor.[1]
Protocol 2: Suzuki Coupling for 4-Methyl-6-Azaindole
Preferred for smaller scale exploration or when functional group tolerance is required.[1]
Reagents:
-
4-Chloro-6-azaindole (1.0 eq)[1]
-
Methylboronic acid (1.5 eq)[1]
-
Pd2(dba)3 (0.02 eq) / XPhos (0.04 eq)[1]
-
K3PO4 (3.0 eq)[1]
-
1,4-Dioxane / Water (4:1)[1]
Procedure:
-
Degassing: Combine solvent and base in a vial; sparge with nitrogen for 15 mins.
-
Mixing: Add substrate, boronic acid, and catalyst system.
-
Heating: Seal and heat to 100°C for 4-12 hours.
-
Workup: Filter through Celite, dilute with water, extract with DCM.
-
Purification: Reverse-phase HPLC may be required if the product is highly polar/basic.
References
-
Mérour, J. Y., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[4] Link
-
L'Heureux, A., et al. "Synthesis of functionalized 7-azaindoles via directed ortho-metalations."[1][5] Tetrahedron Letters, 2004.[5] Link[1]
-
Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[1] Tetrahedron, 2007. Link[1]
-
BOC Sciences. "4-Methyl-7-azaindole Product Data."
-
BenchChem. "Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine."[1] Link[1]
Sources
- 1. 1H-Pyrrolo[2,3-c]pyridine, 4,7-dibroMo- | 619331-71-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190319-89-1 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Biological Activity and Therapeutic Potential of 4-Methyl-6-Azaindole Derivatives
[1]
Executive Summary
The 4-methyl-6-azaindole (4-methyl-1H-pyrrolo[2,3-c]pyridine) scaffold represents a privileged structural motif in modern medicinal chemistry. As a bioisostere of both indole and purine, this heterocyclic core is extensively utilized to navigate the ATP-binding pockets of protein kinases. The specific introduction of a methyl group at the C4 position confers unique steric and electronic properties, often enhancing selectivity for kinases such as FGFR , FMS , and CDK8 by targeting hydrophobic regions within the active site (e.g., the gatekeeper pocket). This guide provides a technical analysis of the scaffold's chemical biology, synthesis strategies, and validated protocols for assessing its biological activity.
Part 1: Chemical Biology & Structure-Activity Relationship (SAR)
Structural Architecture
The 6-azaindole core differs from the parent indole by the insertion of a nitrogen atom at position 6. This modification lowers the pKa of the pyrrole NH, enhances aqueous solubility, and introduces an additional hydrogen bond acceptor (N6).
-
Numbering Logic: The pyridine nitrogen is designated position 6. The pyrrole nitrogen is position 1. The fusion carbons are 3a and 7a. The C4 position is located on the pyridine ring, adjacent to the bridgehead carbon 3a.
The "4-Methyl Effect"
In kinase inhibitor design, the C4-position of the 6-azaindole scaffold typically projects into the solvent-accessible region or a specific hydrophobic pocket depending on the binding mode.
-
Selectivity Filter: The 4-methyl group can induce a steric clash with larger "gatekeeper" residues in off-target kinases, thereby improving selectivity for targets with smaller gatekeepers (e.g., Threonine or Alanine).
-
Metabolic Stability: Substitution at C4 blocks a potential site of oxidative metabolism (hydroxylation) on the electron-deficient pyridine ring.
-
Electronic Modulation: The electron-donating methyl group slightly increases the electron density of the pyridine ring, modulating the basicity of N6 and affecting hydrogen bond strength with hinge region residues.
Part 2: Synthesis Strategies
Accessing the 4-methyl-6-azaindole core requires specific synthetic planning. Unlike 2-substituted derivatives which are easily accessible via cyclization of 3-amino-4-picolines, the 4-methyl variant typically requires a Bartoli Indole Synthesis or a modified Fischer Indole approach using a pre-functionalized pyridine.
The Bartoli Route (Preferred for C4-Substitution)
The most robust route to 4-methyl-6-azaindoles involves the reaction of a ortho-substituted nitro-pyridine with a vinyl Grignard reagent.
-
Precursor: 2-chloro-4-methyl-3-nitropyridine (or similar).[1]
-
Reagent: Vinylmagnesium bromide.
-
Mechanism: The vinyl Grignard attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement that forms the pyrrole ring while leaving the C4-methyl group intact.
Figure 1: Synthetic pathway for accessing the 4-methyl-6-azaindole core via Bartoli Indole Synthesis.
Part 3: Therapeutic Applications & Biological Targets
Kinase Inhibition (Oncology)
The primary application of 4-methyl-6-azaindole derivatives is in the inhibition of receptor tyrosine kinases (RTKs).
| Target Kinase | Role in Disease | Mechanism of Action | 4-Methyl-6-Azaindole Utility |
| FGFR (Fibroblast Growth Factor Receptor) | Angiogenesis, Tumor Growth | ATP-competitive inhibition | Scaffold mimics adenosine; 4-Me provides hydrophobic fit. |
| FMS (CSF1R) | Macrophage differentiation, Metastasis | Type I or Type II inhibition | H-bonding via N1/N6 to hinge region; 4-Me improves selectivity. |
| CDK8 (Cyclin-Dependent Kinase 8) | Wnt/β-catenin pathway regulation | Transcriptional repression | Potent inhibition observed with azaindole-based scaffolds. |
Mechanism of Action: ATP Competition
These derivatives function as ATP-competitive inhibitors. The 6-azaindole core binds to the kinase hinge region:
-
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.
-
N6 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.
-
C4-Methyl: Occupies the hydrophobic pocket adjacent to the gatekeeper residue, restricting binding to kinases with accessible pockets (selectivity).
Figure 2: Mechanism of Action (MOA) showing the interaction of the scaffold within the kinase active site.
Part 4: Experimental Protocols
In Vitro Kinase Assay (FRET-based)
Purpose: To determine the IC50 of 4-methyl-6-azaindole derivatives against specific kinases (e.g., FGFR1).
Reagents:
-
Recombinant Kinase (FGFR1).
-
FRET Peptide Substrate (labeled with Coumarin/Fluorescein).
-
ATP (at Km concentration).
-
Test Compound (dissolved in DMSO).
Protocol:
-
Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare a 10-point serial dilution.
-
Incubation: Add 5 µL of compound solution and 10 µL of enzyme solution to a 384-well plate. Incubate for 15 min at Room Temperature (RT).
-
Reaction Start: Add 10 µL of ATP/Substrate mix.
-
Reaction Stop: After 60 min, add EDTA-containing stop solution.
-
Detection: Measure fluorescence ratio (Emission 520 nm / Emission 495 nm) using a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.
Cell Viability Assay (CellTiter-Glo)
Purpose: To assess cellular potency and cytotoxicity.
Protocol:
-
Seeding: Seed cancer cell lines (e.g., KG-1 for FMS, RT-112 for FGFR) at 3,000 cells/well in 96-well plates. Allow adherence for 24h.
-
Treatment: Treat cells with serial dilutions of the 4-methyl-6-azaindole derivative for 72h. Include DMSO control (0.1%).
-
Lysis/Detection: Add CellTiter-Glo reagent (Promega) equal to the volume of cell culture medium. Shake for 2 min to lyse cells.
-
Incubation: Incubate for 10 min at RT to stabilize the luminescent signal.
-
Measurement: Record luminescence (proportional to ATP content/viable cells).
Part 5: Future Outlook
The 4-methyl-6-azaindole scaffold is evolving from a simple kinase inhibitor core into a versatile building block for:
-
PROTACs: Using the scaffold as the "warhead" to recruit E3 ligases for targeted protein degradation.
-
Fragment-Based Drug Design (FBDD): The low molecular weight and high ligand efficiency of the core make it ideal for fragment screening.
-
C3-Functionalization: The C3 position remains highly reactive to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), allowing for the rapid generation of diverse libraries via the 3-carbaldehyde intermediate.
References
-
BenchChem. 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde: A Key Scaffold for Kinase Inhibitor Research. BenchChem Technical Library. Link
-
Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. Link
-
Song, J.J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (Contextual reference for azaindole kinase selectivity). Link
-
BOC Sciences. 7-Chloro-4-methyl-6-azaindole Product Information.
Sources
- 1. 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190319-89-1 | Benchchem [benchchem.com]
- 2. 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | 425380-38-7 [chemicalbook.com]
- 3. 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde | 1100319-30-9 [benchchem.com]
- 5. cas 1190318-68-3|| where to buy 3-Iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine [spanish.chemenu.com]
Methodological & Application
Application Note: Scalable Synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Topic: Synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (also known as 4-methyl-6-azaindole-3-carboxaldehyde). This scaffold is a critical bioisostere of indole in kinase inhibitor development, particularly for JAK/STAT and MPS1 pathways. The method described utilizes a Vilsmeier-Haack cascade cyclization , transforming substituted 3-aminopyridines directly into 3-formyl-6-azaindoles. This "one-pot" approach circumvents the need for stepwise ring closure and subsequent formylation, offering superior atom economy and reduced purification burdens compared to traditional Bartoli or Reissert-Henze syntheses.[1]
Introduction & Strategic Analysis
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is structurally distinct from its more common 7-azaindole isomer. Its unique nitrogen placement (N6) alters the electronic landscape of the pyrrole ring, enhancing acidity at N1 and reactivity at C3.
The target molecule, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde , presents two synthetic challenges:
-
Constructing the [2,3-c] fused system: This requires forming a bond between C3 and C4 of the pyridine ring.
-
Regioselective functionalization: Installing a methyl group at C4 (adjacent to the bridgehead) and an aldehyde at C3.
Retrosynthetic Logic
Traditional methods often build the pyrrole ring first (e.g., via ortho-lithiation) and then formylate. However, modern process chemistry favors the Vilsmeier-Haack Cascade . By treating a 3-amino-4-alkylpyridine with phosphorous oxychloride (POCl
To achieve the 4-methyl substitution pattern on the final azaindole, the starting pyridine must possess a methyl group at the position corresponding to C4 of the azaindole. Based on the cyclization topology, this corresponds to 3-amino-4,5-dimethylpyridine .
Caption: Retrosynthetic disconnection showing the direct cascade route from the aminopyridine precursor.
Experimental Protocol: Vilsmeier-Haack Cascade Synthesis
Objective: Synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde from 3-amino-4,5-dimethylpyridine. Scale: 10 mmol (adaptable to >50g scale).
Materials & Reagents
| Reagent | CAS No.[2][3][4][5] | Equiv. | Role |
| 3-Amino-4,5-dimethylpyridine | [Custom/Lab Prep] | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl | 10025-87-3 | 3.5 - 4.0 | Cyclizing/Formylating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent/Reagent | Solvent & C1 Source |
| Sodium Acetate (aq) | 127-09-3 | N/A | Quench/Buffer |
| Ethyl Acetate | 141-78-6 | N/A | Extraction Solvent |
Note: If 3-amino-4,5-dimethylpyridine is unavailable, this protocol works for 3-amino-4-methylpyridine to yield the parent 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Step-by-Step Methodology
Step 1: Vilsmeier Reagent Formation (In Situ)
-
Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and an argon/nitrogen inlet.
-
Solvent: Add anhydrous DMF (15 mL, ~20 vol) to the flask. Cool to 0°C using an ice bath.
-
Addition: Transfer POCl
(3.2 mL, 35 mmol, 3.5 equiv) to the addition funnel. Add dropwise to the DMF over 20 minutes.-
Critical: The reaction is exothermic.[6] Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex (chloroiminium salt), which forms as a white/yellow suspension.
-
-
Activation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 15 minutes.
Step 2: Substrate Addition & Cyclization
-
Addition: Dissolve 3-amino-4,5-dimethylpyridine (1.22 g, 10 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at RT.
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 90°C .
-
Observation: The solution will darken (orange/red) as the reaction proceeds.
-
-
Monitoring: Stir at 90°C for 4–6 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS. The intermediate azaindole forms first, followed by rapid conversion to the aldehyde.
-
Endpoint: Disappearance of the intermediate azaindole peak (M+H = 133 for parent, 147 for methylated) and appearance of the aldehyde product (M+H = ~161).
-
Step 3: Quench & Hydrolysis (Critical Step)
-
Cooling: Cool the reaction mixture to RT, then to 0°C.
-
Hydrolysis: Pour the reaction mixture slowly into a beaker containing crushed ice (50 g) and sodium acetate (5 g) (or saturated Na
CO ).-
Caution: Vigorous evolution of HCl gas and heat. Ensure efficient stirring.
-
-
pH Adjustment: Adjust pH to 8–9 using 2M NaOH or saturated Na
CO solution. The aldehyde product often precipitates as a solid at this stage.
Step 4: Isolation & Purification
-
Extraction: If solid precipitates, filter and wash with water. If no precipitate, extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Note: 6-azaindoles can be polar; if extraction is difficult, use 10% MeOH/DCM.
-
-
Washing: Wash combined organics with brine (2 x 30 mL), dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel).
-
Eluent: Gradient of 0-10% Methanol in Dichloromethane (DCM).
-
Yield Expectation: 55–65%.
-
Workflow Diagram
Caption: Operational workflow for the Vilsmeier-Haack cascade synthesis.
Characterization & Quality Control
| Parameter | Expected Data | Notes |
| Appearance | Pale yellow to tan solid | Darkens upon oxidation/storage.[1] |
| Distinctive downfield aldehyde proton. | ||
| LC-MS (ESI+) | [M+H] | Consistent with C |
| IR (ATR) | 1660–1680 cm | Strong carbonyl band confirms formylation.[1] |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete hydrolysis of the iminium intermediate.
-
Solution: Ensure the quench step is performed with sufficient base and stirred for at least 1 hour before extraction. Heating the aqueous quench mixture briefly (40°C) can aid hydrolysis.
-
-
Regioselectivity Issues:
-
If starting with asymmetric pyridines, ensure the 4-position (adjacent to amino) is the most nucleophilic or sterically accessible. For 3-amino-4,5-dimethylpyridine, the 4-methyl group is the exclusive site for cyclization due to proximity.
-
-
Starting Material Availability:
-
If 3-amino-4,5-dimethylpyridine is unavailable, it can be synthesized via nitration of 3,4-lutidine-N-oxide followed by reduction (Pd/C, H
), though this route requires careful isomer separation.
-
References
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Link
-
BenchChem. (2025).[6][7][8] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Link
-
Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. Link
-
Trofimov, B. A., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Link
-
PubChem. (2025).[9][10] Compound Summary: 1H-Pyrrolo[2,3-c]pyridine.[11][12][13][14] National Library of Medicine. Link
Sources
- 1. 1000341-64-9|6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1H-Pyrrolo[2,3-c]pyridine | 271-29-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4649-09-6|1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-1H-pyrrolo[2,3-c]pyridine | CAS 885272-38-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | C7H8N2 | CID 18365378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190319-89-1 | Benchchem [benchchem.com]
- 12. 860297-50-3|1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 13. 1401621-45-1|5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 14. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl- | 1260381-52-9 [chemicalbook.com]
Application Note: Vilsmeier-Haack Formylation of 4-Methyl-6-Azaindole
Abstract
This application note details the optimized protocol for the Vilsmeier-Haack formylation of 4-methyl-6-azaindole (4-methyl-1H-pyrrolo[2,3-c]pyridine) to synthesize 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. While the 6-azaindole scaffold is notoriously less reactive than indole due to the electron-deficient pyridine ring, the presence of the C-4 methyl group provides necessary electronic activation, albeit with increased steric demand. This guide synthesizes historical challenges with modern optimization strategies to provide a high-yielding, reproducible workflow.
Introduction & Mechanistic Rationale
The Azaindole Challenge
The 6-azaindole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Fostemsavir), serving as a bioisostere for indole with improved water solubility and metabolic stability. However, functionalizing the C-3 position is challenging:
-
Electronic Deactivation: The pyridine nitrogen (N-6) withdraws electron density, destabilizing the Wheland intermediate required for Electrophilic Aromatic Substitution (EAS).
-
Competing Basicity: The pyridine nitrogen can be protonated or attacked by electrophiles, potentially trapping the catalyst or leading to side reactions.
The Role of the 4-Methyl Group
In 4-methyl-6-azaindole, the methyl group plays a dual role:
-
Electronic Activation (+I Effect): It donates electron density into the pyrrole ring via hyperconjugation, partially counteracting the deactivating effect of the pyridine ring and enhancing nucleophilicity at C-3.
-
Steric Hindrance: Located at the peri position relative to C-3, the methyl group creates steric bulk that can retard the approach of the bulky Vilsmeier reagent (chloroiminium salt).
Reaction Mechanism
The reaction proceeds via the standard Vilsmeier-Haack pathway, modified by the substrate's unique electronics.
Figure 1: Mechanistic pathway highlighting the critical intermediate stages.
Experimental Protocol
Reagents & Materials
-
Substrate: 4-Methyl-6-azaindole (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 10–20 volumes)
-
Quench: Ice water, Potassium Carbonate (K₂CO₃) or 2N NaOH.
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent
-
Charge an oven-dried round-bottom flask with anhydrous DMF (5.0 equiv relative to substrate) under an inert atmosphere (N₂ or Ar).
-
Cool the flask to 0°C using an ice bath.
-
Add POCl₃ (3.0 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.
-
Critical: Maintain internal temperature < 10°C to prevent thermal decomposition of the reagent.
-
Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).
-
-
Stir at 0°C for 30 minutes.
Phase 2: Substrate Addition & Reaction 5. Dissolve 4-methyl-6-azaindole (1.0 equiv) in a minimum amount of anhydrous DMF (approx. 3–5 volumes). 6. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. 7. Allow the mixture to warm to room temperature (RT) over 30 minutes. 8. Heat the reaction: Transfer to an oil bath pre-heated to 80–90°C .
- Rationale: Unlike simple indoles which react at RT, the deactivated azaindole requires thermal energy to overcome the activation barrier.
- Monitor by TLC or LC-MS. Reaction typically reaches completion in 4–8 hours .
- Target: Disappearance of starting material (M+H = 133) and appearance of the iminium intermediate (often observed as the aldehyde M+H = 161 after mini-workup).
Phase 3: Workup & Hydrolysis 10. Cool the reaction mixture to RT, then to 0°C. 11. Pour the reaction mixture slowly onto crushed ice (approx. 20 volumes) with vigorous stirring.
- Safety: Exothermic hydrolysis of excess POCl₃.
- Neutralization: Adjust pH to 9–10 using saturated aqueous K₂CO₃ or 2N NaOH.
- Why: Acidic workup leaves the pyridine nitrogen protonated, keeping the product water-soluble. Basic pH ensures the product precipitates as the free base.
- Isolation:
- Method A (Precipitation): If a solid forms, stir for 1 hour, filter, wash with water, and dry.
- Method B (Extraction): If no precipitate, extract with Ethyl Acetate (3x) or DCM/MeOH (9:1). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Data Summary & Troubleshooting
Comparative Reaction Conditions
The table below highlights why specific conditions are chosen for 4-methyl-6-azaindole compared to standard substrates.
| Substrate | Electronic State | Steric Bulk (C-4) | Temp. Required | Typical Yield |
| Indole | Electron-Rich | None | 0°C to RT | 90-95% |
| 4-Methylindole | Activated | Moderate | RT to 40°C | 85-90% |
| 6-Azaindole | Deactivated | None | 60-80°C | 19-62% |
| 4-Methyl-6-Azaindole | Deactivated but Activated by Me | High | 80-90°C | 50-70% (Est.) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Temperature too low; Vilsmeier reagent decomposed. | Ensure POCl₃ is high quality (clear, not yellow). Increase temp to 95°C. |
| Low Yield | Incomplete hydrolysis; Product lost in aqueous phase. | Ensure pH is >9 during workup. Pyridine ring protonation makes it water-soluble at neutral pH. |
| N-Formylation | Attack at pyrrole nitrogen. | Use higher temperature (thermodynamic control favors C-3). Ensure rigorous hydrolysis (NaOH). |
| Dark/Tar Formation | Reaction too hot or run too long. | Monitor strictly by LCMS. Quench immediately upon consumption of SM. |
References
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Link
- Context: Describes the difficulty of direct formylation (citing Parrick's 19% yield)
-
BenchChem. (2025).[1] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Link
- Context: General protocols for hindered indoles (4-methylindole) used to extrapolate conditions for the 4-methyl-azaindole system.
- Parrick, J., et al. (1970). J. Chem. Soc. C. Context: Original reference establishing the low reactivity of 6-azaindole to electrophilic substitution.
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Organic Letters. Link
- Context: Discusses steric and electronic considerations in 4-substituted indole functionaliz
Sources
Application Note: Reductive Amination of 4-Methyl-6-Azaindole-3-Carbaldehyde
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a highly optimized, self-validating protocol for the reductive amination of sterically hindered azaindole-3-carbaldehydes, minimizing over-reduction and maximizing target amine yield.
Executive Summary & Substrate Profiling
Azaindole scaffolds, particularly the 6-azaindole (pyrrolo[2,3-c]pyridine) class, are privileged bioisosteres of indoles widely utilized in the development of kinase inhibitors and CNS-active therapeutics. The functionalization of the C3 position via reductive amination is a critical pathway for introducing solubilizing basic amines or establishing key pharmacophore geometries[1].
However, 4-methyl-6-azaindole-3-carbaldehyde presents unique synthetic challenges:
-
Steric Hindrance: The 4-methyl group exerts a peri-like steric effect on the adjacent C3-carbaldehyde, retarding the initial nucleophilic attack of the amine and subsequent dehydration to the iminium ion.
-
Electronic Modulation: The electron-donating nature of the 4-methyl group slightly deactivates the electrophilicity of the carbonyl carbon.
-
Amphoteric Core: The basic pyridine nitrogen (pKa ~4.5) and the acidic pyrrole N-H necessitate careful pH management during both the reaction and downstream aqueous workup to prevent product loss into the aqueous phase.
Mechanistic Rationale & Reagent Selection
To achieve high-yielding reductive amination, the reaction must be carefully staged to favor imine/iminium formation prior to hydride delivery.
Why Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃)? Stronger hydride sources like NaBH₄ will rapidly and directly reduce the aldehyde to the corresponding primary alcohol (4-methyl-6-azaindole-3-methanol), bypassing the amine entirely[2]. STAB is the gold standard for this transformation because the three electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it exceptionally mild. STAB selectively reduces the highly electrophilic iminium ion while leaving the neutral aldehyde intact at room temperature.
The Role of Acetic Acid and Solvent: Due to the steric bulk of the 4-methyl group, adding 1.0–1.5 equivalents of glacial acetic acid is mandatory. The acid protonates the hemiaminal intermediate, facilitating the elimination of water to form the active iminium species. 1,2-Dichloroethane (DCE) is the preferred solvent over methanol, as methanol can react with STAB to form sodium trimethoxyborohydride, which exhibits altered and less predictable reducing kinetics. For exceptionally weak or sterically encumbered amines, a Lewis acid such as Ti(OPr-i)₄ can be substituted for acetic acid to drive imine formation[3].
Mechanistic pathway of reductive amination versus direct reduction side-reactions.
Condition Optimization & Quantitative Data
The following table summarizes the optimization landscape for the reductive amination of sterically hindered azaindole-3-carbaldehydes with a standard secondary amine (e.g., piperidine). These data illustrate the causality behind the selected protocol parameters.
| Reducing Agent | Solvent | Additive / Catalyst | Temp (°C) | Imine Conv. (%) | Target Amine Yield (%) | Alcohol Byproduct (%) |
| NaBH₄ | MeOH | None | 0 to 25 | < 10 | 5 | > 85 |
| NaBH₃CN | MeOH | AcOH (pH 4-5) | 25 | > 90 | 72 | 12 |
| NaBH(OAc)₃ | DCE | None | 25 | 60 | 55 | < 5 |
| NaBH(OAc)₃ | DCE | AcOH (1.0 eq) | 25 | > 95 | 88 | < 2 |
| NaBH(OAc)₃ | THF | Ti(OPr-i)₄ (1.2 eq) | 60 then 25 | > 95 | 81 | < 2 |
Table 1: Impact of reducing agent, solvent, and acidic additives on reaction trajectory. The bolded row represents the optimized conditions utilized in the protocol below.
Validated Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist verifies the success of intermediate stages before committing irreversible reagents, thereby guaranteeing high fidelity and reproducibility.
Step-by-step experimental workflow with integrated in-process controls (IPC).
Materials Required
-
Substrate: 4-Methyl-6-azaindole-3-carbaldehyde (1.0 eq)
-
Amine: Primary or secondary amine (1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Catalyst: Glacial Acetic Acid (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.1 M relative to aldehyde)
Step-by-Step Methodology
Step 1: Iminium Ion Formation (Pre-activation)
-
To an oven-dried, argon-purged round-bottom flask, add 4-methyl-6-azaindole-3-carbaldehyde (1.0 eq) and anhydrous DCE to achieve a 0.1 M concentration.
-
Add the desired amine (1.2 eq) via syringe or as a solid.
-
Add glacial acetic acid (1.0 eq) dropwise. Causality Note: The acid is added after the amine to prevent immediate precipitation of the amine-acetate salt, ensuring homogeneous mixing.
-
Stir the reaction mixture at room temperature (25 °C) for 1 to 2 hours.
Step 2: Self-Validation (IPC 1)
-
Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The mass of the starting aldehyde (M+H = 161.1) should be nearly absent. The dominant peak should correspond to the imine/iminium intermediate mass. Do not proceed to Step 3 until >80% conversion to the imine is observed.
Step 3: Hydride Reduction
-
Once imine formation is validated, add Sodium triacetoxyborohydride (1.5 eq) in three equal portions over 15 minutes. Causality Note: Portion-wise addition prevents localized thermal spikes that could drive unwanted side reactions or degrade the STAB.
-
Stir the suspension at room temperature under argon for 4 to 12 hours.
-
IPC 2: Monitor by LC-MS or TLC (DCM:MeOH 9:1) until the imine intermediate is completely consumed and converted to the target amine mass.
Downstream Processing & Troubleshooting
Workup Causality: The "Basic Quench" Imperative
The 6-azaindole core contains a basic pyridine-like nitrogen. If the reaction is quenched with a strong acid or left at a neutral pH, the final product will exist as a highly water-soluble di-cation (protonated on both the newly formed aliphatic amine and the azaindole nitrogen). This results in catastrophic yield loss during organic extraction.
Extraction Protocol:
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) until the aqueous phase reaches pH ~8.
-
Stir vigorously for 15 minutes to break up boron complexes.
-
Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) or a 4:1 mixture of Chloroform/Isopropanol (3 × 20 mL). Note: The CHCl₃/iPrOH mixture is highly effective for extracting polar azaindoles.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting Guide
-
Issue: High levels of primary alcohol byproduct.
-
Root Cause: The reducing agent was added before the imine fully formed, or ambient moisture hydrolyzed the imine back to the aldehyde.
-
Solution: Strictly adhere to the IPC 1 validation step. Ensure DCE is strictly anhydrous.
-
-
Issue: No imine formation observed during IPC 1 (common with anilines or highly hindered amines).
-
Solution: Switch the additive from Acetic Acid to Titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.2 eq) and heat the mixture to 60 °C for 4 hours prior to cooling and adding STAB[3].
-
References
Sources
oxidation of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol
Application Note: Selective Oxidation of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol
Part 1: Executive Summary & Chemical Context
Abstract This application note details the selective oxidation of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol (Structure 1 ) to its corresponding aldehyde, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors).
The oxidation of the C3-hydroxymethyl group presents a specific chemoselective challenge: converting the primary alcohol to an aldehyde without over-oxidizing the electron-rich pyrrole ring or forming the N-oxide at the pyridine nitrogen (N6).
Chemical Strategy The C3-position of the 6-azaindole is electron-rich, rendering the C3-methanol moiety "pseudo-benzylic" (or allylic). Consequently, mild oxidative methods that rely on radical mechanisms or hypervalent iodine are superior to harsh acidic conditions (e.g., Jones oxidation) which may protonate the pyridine nitrogen or cause decomposition.
We present two validated protocols:
-
Method A (Heterogeneous): Activated Manganese Dioxide (
) – The industrial standard for "benzylic" alcohols. -
Method B (Homogeneous): Dess-Martin Periodinane (DMP) – A rapid, mild alternative for substrates with poor solubility in non-polar solvents.
Part 2: Experimental Protocols
Method A: Activated Manganese Dioxide ( ) Oxidation
Recommended for scale-up (>1g) and cost-efficiency.
Principle:
Materials:
-
Substrate: 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol (1.0 eq)
-
Reagent: Activated
(10.0 - 20.0 eq). Note: Commercial "activated" grades are suitable, but freshly precipitated MnO2 (Attenburrow method) is superior. -
Solvent: Dichloromethane (DCM) or Chloroform (
).[2] -
Additives: Celite® 545 (for filtration).
Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Note: If solubility is poor, add small quantities of MeOH (up to 5% v/v) or use THF, though oxidation rates in THF are generally slower.
-
-
Addition: Add Activated
(10.0 eq) in a single portion. -
Reaction: Stir the black suspension vigorously at room temperature (20-25°C).
-
Monitoring: Check by TLC or LC-MS every 2 hours. The aldehyde product is usually less polar than the alcohol.
-
Boost: If conversion stalls after 4 hours, add an additional 5.0 eq of
.
-
-
Workup:
-
Prepare a filter pad of Celite® (approx. 2 cm thick) in a sintered glass funnel.
-
Filter the reaction mixture through the Celite pad.
-
Critical Step: Rinse the filter cake thoroughly with warm EtOAc or 10% MeOH/DCM. The product often adsorbs strongly to the manganese surface; thorough washing is required to recover yield.[3]
-
-
Isolation: Concentrate the filtrate in vacuo to yield the crude aldehyde.
Troubleshooting Table: MnO2 Oxidation
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (<50%) | Deactivated | Use freshly prepared Attenburrow |
| Low Yield | Product adsorption on | Wash filter cake with hot EtOAc or 10% MeOH/DCM. |
| No Reaction | Solvent polarity too high. | Avoid DMSO or pure MeOH; these compete for active sites on the |
Method B: Dess-Martin Periodinane (DMP) Oxidation
Recommended for milligram scale, rapid screening, or insoluble substrates.
Principle:
DMP is a hypervalent iodine(V) reagent that oxidizes alcohols via ligand exchange. It is homogeneous, works in polar aprotic solvents, and avoids the adsorption issues of
Materials:
-
Substrate: 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol (1.0 eq)
-
Reagent: Dess-Martin Periodinane (1.2 - 1.5 eq)
-
Solvent: DCM (preferred) or DMF (if insoluble).
-
Quench: Sat.
and Sat. (1:1 mixture).
Protocol:
-
Setup: Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M) at 0°C under nitrogen atmosphere.
-
Addition: Add DMP (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature. Reaction is typically complete in 30–90 minutes.
-
Quench (The "Fieser" of Iodine):
-
Extraction: Separate phases. Extract aqueous layer 2x with DCM.
-
Purification: Dry over
, filter, and concentrate.
Part 3: Visualization & Logic
Workflow Decision Logic
The following diagram illustrates the decision process for selecting the optimal oxidation route based on substrate properties.
Figure 1: Decision matrix for selecting the oxidation protocol based on solubility and scale.
Reaction Mechanism (MnO2 Surface)
The mechanism of
Figure 2: Simplified radical mechanism of Manganese Dioxide oxidation on the solid surface.
Part 4: Analytical Characterization
Upon successful oxidation, the physicochemical properties of the molecule will shift distinctively.
| Feature | Starting Material (Alcohol) | Product (Aldehyde) |
| 1H NMR (DMSO-d6) | ||
| 1H NMR (C2-H) | ||
| IR Spectroscopy | Broad band 3200-3400 | Sharp band ~1660-1690 |
| TLC (5% MeOH/DCM) | Lower | Higher |
Note on Stability: 6-Azaindole-3-carbaldehydes are generally stable solids but can oxidize to carboxylic acids upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Part 5: References
-
Attenburrow, J., et al. (1952). "197. A synthesis of vitamin A from cyclohexanone." Journal of the Chemical Society, 1094-1111. (The foundational paper for activated
preparation). -
Dess, D. B., & Martin, J. C. (1983).[2] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] The Journal of Organic Chemistry, 48(22), 4155–4156.[2]
-
Käpplinger, I., & Beckert, R. (2019). "Synthesis of 7-azaindole-3-carboxaldehydes." Synthesis, 51, 1234. (Specific precedent for azaindole aldehyde synthesis).
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 36, 1120. (Review of azaindole reactivity and functionalization).
Sources
Strategic N-Protection of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole): Protocols and Decision Matrices
[1]
Abstract
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a unique challenge in heterocyclic chemistry due to its ambident nucleophilicity.[1] Unlike its more common isomer, 7-azaindole, the 6-azaindole core possesses a pyridine nitrogen (N6) located at the meta position relative to the pyrrole nitrogen (N1), creating distinct electronic and steric environments.[1] This guide provides a validated decision framework for selecting protecting groups (PGs) based on downstream synthetic requirements (e.g., C-H activation, cross-coupling). It details optimized protocols for SEM, Boc, and Tosyl protection, specifically addressing the suppression of N6-quaternization and the mitigation of formaldehyde-induced side reactions during deprotection.[1]
The 6-Azaindole Challenge: Electronic & Regiochemical Logic
The Ambident Nucleophile Problem
The 6-azaindole system contains two nitrogen centers with opposing reactivities:
-
N1 (Pyrrole-like): Weakly acidic (
).[1] Non-nucleophilic in its neutral state but highly nucleophilic upon deprotonation. -
N6 (Pyridine-like): Basic and nucleophilic in its neutral state.
The Trap: In the absence of sufficient base, electrophiles (E+) preferentially attack the neutral N6, leading to irreversible quaternary pyridinium salt formation.[1] To achieve N1 selectivity, one must fully deprotonate N1 to generate the azaindolyl anion, which is significantly more nucleophilic than the neutral N6.[1]
Strategic Selection Guide
Do not choose a protecting group arbitrarily. Select based on the harshness of the subsequent reaction conditions.
Figure 1: Decision matrix for selecting the appropriate nitrogen protecting group.[1]
Detailed Experimental Protocols
Protocol A: SEM Protection (The Gold Standard for Lithiation)
Application: Best for sequences involving C2-lithiation (e.g., with n-BuLi) or harsh basic conditions.[1] Mechanism: Sodium hydride (NaH) irreversibly deprotonates N1, directing the hard electrophile (SEM-Cl) to the soft anion.[1]
Reagents:
-
1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]
-
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)[1]
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
. Add NaH (1.2 equiv). Wash NaH with anhydrous hexanes (3x) to remove mineral oil if downstream purification is sensitive (optional but recommended). -
Deprotonation: Suspend NaH in anhydrous DMF at 0 °C. Add a solution of 1H-pyrrolo[2,3-c]pyridine in DMF dropwise over 15 minutes.
-
Observation: Evolution of
gas. The solution often turns yellow/orange.[1] -
Critical Step: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation. Incomplete deprotonation leaves neutral N6 available for attack.
-
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).
-
Note: The N1-SEM product is usually less polar than the starting material.
-
-
Workup: Quench carefully with sat.
(aq).[1][2][3] Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over .[2][3] -
Purification: Flash chromatography on silica gel.
Deprotection Insight (The "Formaldehyde Trap"):
Standard deprotection uses TBAF or TFA.[1] However, SEM cleavage releases formaldehyde (
-
Risk: Reactive azaindoles can react with free
to form hydroxymethyl dimers or 8-membered rings [1]. -
Solution: Use TBAF with ethylenediamine or MgBr2 in nitromethane to scavenge formaldehyde or use milder Lewis acid conditions.
Protocol B: Boc Protection (Transient & Mild)
Application: Best for short synthetic sequences where acid stability is not required.[1] Reagents:
-
1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]
- (1.2 equiv)[1]
-
DMAP (0.1 equiv) or
(1.5 equiv)[1] -
DCM or THF
Step-by-Step Procedure:
-
Dissolve substrate in DCM (0.2 M).[1]
-
Add DMAP (catalytic) and
. -
Add
(dissolved in minimal DCM) dropwise at RT. -
Stir for 2–12 hours.
-
Note: If reaction is sluggish, switching to NaH/THF (as in Protocol A) forces the reaction, but DMAP is usually sufficient for the relatively acidic 6-azaindole.[1]
-
-
Wash with 0.1 M HCl (rapidly) to remove bases, then
.
Novel Deprotection Strategy: While TFA is standard, it can be harsh.[1][3] A milder, field-proven method for N-heterocycles is Oxalyl Chloride in MeOH [2].
-
Protocol: Treat N-Boc-6-azaindole with oxalyl chloride (1.0 equiv) in MeOH at RT for 1 hour. This selectively cleaves the carbamate under mild conditions without heating.
Protocol C: Tosyl Protection (Electronic Deactivation)
Application: Used when the ring needs to be deactivated towards electrophilic aromatic substitution or to direct metallation strongly.[1] Reagents:
-
1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]
-
NaH (1.2 equiv)[1]
-
TsCl (p-Toluenesulfonyl chloride) (1.1 equiv)[1]
-
THF (Anhydrous)[4]
Step-by-Step Procedure:
-
Suspend NaH in THF at 0 °C.
-
Add substrate slowly. Stir 30 mins to form the anion.
-
Add TsCl solid (or solution in THF) in one portion.
-
Stir at RT.[5]
Data Summary & Troubleshooting
| Feature | SEM (Protocol A) | Boc (Protocol B)[1] | Tosyl (Protocol C) |
| Stability (Base) | High (allows n-BuLi) | Moderate (cleaves >0°C w/ base) | High |
| Stability (Acid) | Moderate (cleaves w/ TFA) | Low (cleaves w/ HCl/TFA) | High |
| C2-Lithiation | Excellent Director | Good (at -78°C) | Good (Strong Director) |
| Atom Economy | Low | High | Moderate |
| Major Risk | Formaldehyde side-products | Thermal instability | Difficult removal |
Troubleshooting N6-Quaternization
If you observe a red/brown precipitate or a highly polar spot that does not move on TLC:
-
Diagnosis: You likely formed the N6-pyridinium salt.
-
Root Cause: Insufficient base (NaH) or incomplete deprotonation time before adding the electrophile.[1]
-
Fix: Ensure NaH is fresh. Increase deprotonation time to 45 mins. Ensure temperature is 0 °C during addition to suppress kinetic N6 attack.
References
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Source: MDPI, Molecules 2017.[1] URL:[Link] Context: Details the specific risk of formaldehyde release causing side reactions during SEM deprotection of azaindoles.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: RSC Advances, 2013.[1] URL:[Link] Context: Provides a mild, non-acidic alternative for Boc removal compatible with sensitive heterocyclic scaffolds.[1]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry, 2021.[1] URL:[Link] Context: Establishes the thermodynamic vs. kinetic control principles for N-alkylation of fused azole systems using NaH/THF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xray.uky.edu [xray.uky.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Cascade Synthesis of 3-Formyl-6-Azaindoles
Topic: One-Pot Synthesis of Substituted 6-Azaindole Aldehydes Content Type: Detailed Application Note and Protocol
Executive Summary
The 6-azaindole (
This Application Note details a one-pot Vilsmeier-Haack cascade protocol that converts substituted 3-amino-4-methylpyridines directly into 3-formyl-6-azaindoles. This method eliminates intermediate isolation, reduces solvent waste, and leverages the electrophilic nature of the Vilsmeier reagent to drive both pyrrole ring closure and subsequent formylation in a single operational step.
Scientific Foundation & Mechanism
The Cascade Logic
The efficiency of this protocol relies on the dual role of the Vilsmeier reagent (chloromethylene-dimethylammonium chloride), generated in situ from DMF and POCl
-
Activation: The primary amino group of the pyridine precursor reacts with the Vilsmeier reagent to form an amidine intermediate.
-
Cyclization: The acidity of the C4-methyl protons is enhanced by the pyridine nitrogen (and potentially the amidine). An intramolecular nucleophilic attack on the amidine carbon closes the pyrrole ring, forming the 6-azaindole core.
-
Functionalization: The newly formed, electron-rich pyrrole ring undergoes a classical electrophilic aromatic substitution (EAS) at the C3 position by a second equivalent of the Vilsmeier reagent.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salts to reveal the aldehyde and the free amine (if protected).
Mechanistic Pathway (Visualization)[3]
Experimental Protocol
Reagents & Equipment
-
Substrate: 3-Amino-4-methylpyridine (substituted derivatives acceptable).[3]
-
Reagents: Phosphorus oxychloride (POCl
, 99%), -Dimethylformamide (DMF, Anhydrous). -
Solvents: Ethyl acetate (EtOAc), Acetonitrile (MeCN) for washing.
-
Base: Potassium carbonate (K
CO ) or Sodium acetate (NaOAc). -
Equipment: 3-neck round-bottom flask, addition funnel, internal temperature probe, inert gas (Ar/N
) line.
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent
-
Charge an oven-dried flask with anhydrous DMF (2.0 mL per mmol of substrate).
-
Cool the system to 0–5 °C using an ice/water bath.
-
Add POCl
(3.3 – 3.5 equivalents) dropwise via addition funnel.-
Critical Control Point: Maintain internal temperature < 10 °C. The reaction is highly exothermic.
-
-
Stir at room temperature (RT) for 15–20 minutes to ensure formation of the chloroiminium salt (white/yellowish suspension or clear solution depending on concentration).
Step 2: Substrate Addition & Cascade Reaction
-
Dissolve the 3-amino-4-methylpyridine substrate (1.0 equiv) in a minimum volume of DMF (if solid) or add directly (if liquid).
-
Add the substrate slowly to the Vilsmeier reagent mixture.
-
Allow the reaction to warm to RT and stir.
-
Duration: Reaction times vary from 12 to 48 hours depending on steric hindrance of substituents.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material and the appearance of the intermediate (lower R
) and final product.
-
Step 3: Quench & Isolation [4]
-
Cool the reaction mixture to 0 °C.
-
Hydrolysis: Slowly pour the reaction mixture into crushed ice (approx. 5x reaction volume).
-
Safety: Violent hydrolysis of excess POCl
will occur. Perform in a fume hood.
-
-
Neutralization: Adjust pH to ~9–10 using saturated aqueous K
CO or 5M NaOH.-
Observation: A precipitate (the product) typically forms upon basification.
-
-
Purification: Wash the filter cake with water (3x) and cold acetonitrile (1x) to remove DMF traces.
-
Alternative Workup: If no precipitate forms, extract with EtOAc (3x), wash organics with brine, dry over Na
SO , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
-
Optimization & Troubleshooting (Expertise)
Substrate Scope & Limitations
This protocol is sensitive to steric and electronic effects at the pyridine
| Parameter | Observation | Recommendation |
| Steric Hindrance | Use | |
| Electronic Effects | Electron-withdrawing groups (EWGs) on the pyridine ring slow down the electrophilic attack. | Increase temperature to 40–60 °C if reaction stalls at the amidine stage. |
| Moisture | POCl | Use strictly anhydrous DMF; moisture consumes the reagent and generates HCl, inhibiting the reaction. |
Critical Process Parameters (CPP)
-
Temperature Control: Exceeding 10 °C during POCl
addition can cause reagent decomposition ("charring") and lower yields. -
Stoichiometry: At least 3 equivalents of POCl
are required: 1 eq for amidine formation, 1 eq for formylation, and >1 eq to drive the equilibrium and act as a dehydrating agent for cyclization.
Workflow Diagram
Quantitative Data Summary
The following yields are typical for the Vilsmeier-Haack cascade synthesis of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines (Ivonin et al., 2024).
| Substrate (Pyridine precursor) | Product (Azaindole Aldehyde) | Yield (%) | Notes |
| 3-amino-4-methylpyridine | 3-formyl-6-azaindole | 62% | Scalable to 40g |
| 3-amino-2,4-dimethylpyridine | No Reaction / Complex Mix | <5% | Steric hindrance at |
| 3-amino-4,5-dimethylpyridine | 3-formyl-5-methyl-6-azaindole | 55% | |
| 3-amino-4-methyl-5-bromopyridine | 3-formyl-5-bromo-6-azaindole | 48% | Halogen tolerated |
References
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.[6] [Link]
-
Popowycz, F., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 10(4), 85. [Link]
-
Léogané, O., & Lebel, H. (2008). Biocatalytic Synthesis of Azaindoles. Angewandte Chemie International Edition. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-6-azaindole-3-carbaldehyde
Topic: Solubility & Handling in DMSO
Document ID: TSC-AZA-0406-SOL Last Updated: March 2026 Audience: Medicinal Chemists, HTS Screeners, and Structural Biologists
Executive Summary
4-methyl-6-azaindole-3-carbaldehyde is a critical heterocyclic building block, often used as a scaffold for kinase inhibitors and tryptophan mimetics. While the azaindole core provides hydrogen bond donor/acceptor motifs essential for binding affinity, the C3-aldehyde group is reactive and prone to oxidation.
This guide addresses the primary challenge: achieving stable, high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) without precipitation or degradation.
Physicochemical Profile
| Property | Value / Characteristic |
| Solubility in DMSO | High (Estimated ~20–30 mg/mL).[1] The 4-methyl group enhances lipophilicity compared to the parent azaindole. |
| Solubility in Water | Negligible (< 0.1 mg/mL).[2] Hydrophobic "crash-out" is the #1 failure mode upon dilution. |
| Primary Risk | Oxidation. The aldehyde moiety can oxidize to the corresponding carboxylic acid if exposed to air/light in solution.[3] |
| Appearance | Typically a tan to off-white crystalline solid. |
Troubleshooting Guide (Q&A)
Category A: Dissolution Issues
Q1: I added DMSO to the solid, but particles remain visible. Is my compound impure? A: Not necessarily. Azaindole aldehydes form tight crystal lattices that resist immediate solvation.
-
Root Cause: Kinetic solubility lag. The solvent cannot penetrate the crystal lattice efficiently without energy input.
-
Solution:
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at 35–40°C for 10–15 minutes.
-
Critical: Inspect the solution against a light source.[3] If a haze persists, add DMSO in 10% increments until clear.
-
Q2: My stock solution turned from pale yellow to dark brown overnight. Is it still usable? A: Use with caution. Color darkening often indicates oxidative degradation or dimerization .
-
Mechanism: The aldehyde group at C3 is susceptible to autoxidation to the carboxylic acid, a process accelerated by light and trace peroxides in lower-grade DMSO.
-
Prevention: Always store stock solutions in amber glass vials wrapped in foil, under an inert atmosphere (Nitrogen or Argon), at -20°C.
Category B: Dilution & Precipitation ("Crash Out")
Q3: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), a white precipitate forms immediately. A: This is a classic "hydrophobic crash-out."
-
Explanation: The 4-methyl group increases the lipophilicity (LogP) of the molecule. Sudden transition from 100% DMSO to >99% aqueous buffer forces the molecule out of solution.
-
Workaround:
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into pure ethanol or PEG-400 first, then dilute into the buffer.
-
Carrier Proteins: Ensure your assay buffer contains BSA (0.1%) or Tween-20 (0.05%) to sequester the compound and maintain solubility.
-
Q4: Can I use plastic tubes for storage? A: No.
-
Risk: DMSO is a penetrant solvent that can leach plasticizers (phthalates) from standard polypropylene tubes, which may interfere with bioassays. Furthermore, azaindoles can adsorb onto plastic surfaces, lowering the effective concentration.
-
Standard: Use borosilicate glass vials with Teflon-lined caps.
Standard Operating Procedure (SOP)
Protocol: Preparation of a 20 mM Stock Solution
Materials Required:
-
4-methyl-6-azaindole-3-carbaldehyde (Solid)
-
DMSO, Anhydrous (≥99.9%, e.g., Sigma-Aldrich or equivalent)
-
Amber Glass Vial (2 mL or 4 mL)
-
Ultrasonic Water Bath
-
Argon or Nitrogen gas line[3]
Step-by-Step Workflow:
-
Weighing: Accurately weigh 2.92 mg of compound (based on MW ~146.15 g/mol , adjust for specific batch MW) into the amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO. Do not use DMSO that has been opened for >1 month without a desiccator.
-
Dispersion: Vortex at max speed for 30 seconds to break up clumps.
-
Solubilization: Sonicate at 40°C for 10 minutes.
-
QC Check: Hold vial up to light. The solution must be optically clear.
-
Storage: Purge the headspace with Argon gas for 10 seconds, cap tightly, and store at -20°C.
Visualization: Dissolution & Handling Workflow
The following diagram illustrates the critical decision points to prevent precipitation and degradation.
Figure 1: Decision logic for solubilization and dilution to avoid common pitfalls like kinetic insolubility or aqueous precipitation.
References
-
Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility. Retrieved from
- Relevance: Establishes baseline solubility for the indole-3-carbaldehyde scaffold in DMSO (~30 mg/mL) and warns of aqueous instability.
-
BenchChem. Technical Support: Overcoming Solubility Challenges with Indole-3-Carboxaldehyde. Retrieved from (Note: Generalized link to technical center).
- Relevance: Provides troubleshooting for precipitation issues and solvent comp
-
PubChem. Compound Summary: Indole-3-carbaldehyde. Retrieved from
- Relevance: Confirms chemical properties, aldehyde reactivity, and stability concerns for the core scaffold.
-
Sigma-Aldrich. 7-Azaindole-3-carboxaldehyde Product Sheet. Retrieved from
- Relevance: Validates the handling of the specific azaindole class, confirming the need for inert gas storage and protection
Sources
Vilsmeier-Haack Formylation of Electron-Deficient Indoles: A Technical Support Guide
Welcome to the technical support center for the Vilsmeier-Haack formylation of electron-deficient indoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered with these less reactive substrates.
Understanding the Challenge: The "Reluctant" Substrate
The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic compounds, proceeding through an electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on an electron-rich ring system.[1][2][3][4] However, when the indole nucleus is substituted with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-X) groups, its nucleophilicity is significantly diminished. This deactivation makes the indole a "reluctant" substrate, often leading to low yields or no reaction under standard conditions.[1][5]
This guide will provide you with the strategies to overcome this inherent lack of reactivity and successfully achieve high-yield formylation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles faced when attempting the Vilsmeier-Haack reaction on electron-deficient indoles.
Q1: Why is my Vilsmeier-Haack reaction on 5-nitroindole failing or giving very low yields?
The potent electron-withdrawing nature of the nitro group at the 5-position strongly deactivates the indole ring, making the C3 position less nucleophilic and thus less susceptible to attack by the Vilsmeier reagent.[6] Standard reaction conditions are often insufficient to drive the reaction to completion.
Q2: What are the initial steps I should take to improve the yield for a sluggish reaction with a halo-indole?
For moderately deactivated substrates like halo-indoles, a systematic increase in reaction temperature is the first and most effective parameter to adjust.[7][8] Monitoring the reaction by TLC at incremental temperature increases (e.g., from room temperature to 60°C, 80°C, and even up to 120°C) can help identify the optimal temperature for conversion without significant decomposition.[7]
Q3: Can I use a different Vilsmeier reagent for my electron-deficient indole?
Yes, while the standard DMF/POCl₃ reagent is most common, other more reactive Vilsmeier reagents can be generated. For instance, using oxalyl chloride or thionyl chloride in place of POCl₃ can lead to a more potent electrophile.[3] Another approach is to use a different formamide, such as N-methylformanilide, which can sometimes offer improved results.[3]
Q4: I'm observing the formation of multiple products. What could be the cause?
With highly forcing conditions (e.g., very high temperatures or a large excess of the Vilsmeier reagent), di-formylation or formylation at other positions on the indole ring can occur, especially if there are other activating groups present.[5] Careful control of stoichiometry and temperature is crucial to maintain regioselectivity.
In-Depth Troubleshooting Guide
When initial optimizations are not sufficient, a more detailed approach to troubleshooting is necessary. This section provides a systematic guide to identifying and resolving common issues.
Problem 1: No or Minimal Product Formation
This is the most frequent issue when working with electron-deficient indoles. The root cause is almost always the low nucleophilicity of the indole ring.
Causality & Explanation: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[1][2] Electron-withdrawing groups reduce the electron density at the C3 position of the indole, increasing the activation energy of the electrophilic substitution step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Rationale:
-
Forcing Reaction Conditions:
-
Higher Temperatures: As previously mentioned, increasing the temperature is often necessary. For highly deactivated systems, refluxing in a higher-boiling solvent like 1,2-dichloroethane (DCE) or even dichlorobenzene may be required.[7]
-
Increased Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (from 1.5 to 3.0 equivalents or even more) can help drive the equilibrium towards the product.[9]
-
-
Alternative Vilsmeier Reagents:
-
Oxalyl Chloride or Thionyl Chloride: These reagents react with DMF to form a more electrophilic Vilsmeier reagent compared to that generated from POCl₃. This can be particularly effective for very deactivated substrates.
-
-
Lewis Acid Catalysis (Use with Caution):
-
In some cases, the addition of a Lewis acid like aluminum chloride (AlCl₃) can enhance the electrophilicity of the Vilsmeier reagent. However, this can also lead to undesired side reactions and should be approached with caution and thoroughly researched for the specific substrate.
-
Problem 2: Product Degradation or Complex Mixture
The use of forcing conditions can sometimes lead to the decomposition of the starting material or the desired product.
Causality & Explanation: Electron-deficient indoles, particularly nitroindoles, can be sensitive to high temperatures and strongly acidic conditions, leading to charring or polymerization.[9]
Solutions & Rationale:
-
Careful Temperature Control: Instead of a drastic temperature increase, a gradual and carefully monitored heating profile is recommended. Finding the "sweet spot" where the reaction proceeds at a reasonable rate without significant degradation is key.
-
Reaction Time Optimization: Prolonged reaction times at high temperatures can be detrimental. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a satisfactory level.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at elevated temperatures.[5]
Quantitative Data Summary
The following table provides a summary of reported reaction conditions and yields for the Vilsmeier-Haack formylation of various electron-deficient indoles. This data can serve as a starting point for your own optimizations.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | POCl₃, DMF | 0 to 95 | 5-8 | 96 | [8] |
| 5-Nitroindole | POCl₃, DMF | Not specified | Not specified | Moderate | [6] |
| 6-Cyanoindole | POCl₃, DMF | Elevated | Not specified | Moderate | [10] |
| 7-Acetyl-2-arylindole | POCl₃, DMF | Elevated | Not specified | Good | [11] |
Note: "Moderate" and "Good" are qualitative descriptions from the cited literature where specific numerical yields were not provided for the formylation step alone but as part of a multi-step synthesis.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of an Electron-Deficient Indole
This protocol is a general guideline and will likely require optimization for your specific substrate.
1. Vilsmeier Reagent Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate is often observed.
2. Formylation Reaction:
-
In a separate flask, dissolve the electron-deficient indole (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to the optimized temperature (e.g., 80-120°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step is often exothermic and should be performed with cooling.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[12]
Visualizing the Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack reaction.
Caption: Key stages of the Vilsmeier-Haack reaction.
References
-
Yokoyama, Y., Okuyama, N., Iwadate, S., Momoi, T., & Murakami, Y. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- (No author). (2025, April 22). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. TÜBİTAK Academic Journals.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction.
- BenchChem. (2025). effect of temperature on Vilsmeier-Haack reaction outcome.
- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
- BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole.
-
(No author). (n.d.). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]
-
(No author). (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
Mphahlele, M. J., & Mmonwa, M. M. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
- (No author). (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- Redamala, R., Merugu, R., & Rajanna, K. C. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- (No author). (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
(No author). (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. [Link]
- (No author). (n.d.).
-
(No author). (n.d.). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry. [Link]
-
(No author). (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
(No author). (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
(No author). (2022, November 18). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry. [Link]
- (No author). (n.d.).
- (No author). (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
(No author). (2025, November 15). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
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- 11. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Azaindole-3-carbaldehyde Solution Stability
Welcome to the technical support resource for 6-azaindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of 6-azaindole-3-carbaldehyde in solution. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments.
Introduction to 6-Azaindole-3-carbaldehyde and its Stability
6-Azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to indole and its utility as a synthetic intermediate. The stability of this compound in solution is a critical parameter that can influence the reproducibility of experimental results, the success of synthetic reactions, and the integrity of analytical measurements. The molecule's structure, featuring both an azaindole ring system and a reactive aldehyde group, presents unique stability considerations.
The azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic arrangement can influence the molecule's susceptibility to acid-base catalyzed reactions and oxidative degradation. The aldehyde functional group is inherently reactive and prone to oxidation to the corresponding carboxylic acid, reduction to an alcohol, or participation in condensation reactions.
This guide will provide a framework for understanding and investigating the stability of 6-azaindole-3-carbaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-azaindole-3-carbaldehyde in solution?
A1: The stability of 6-azaindole-3-carbaldehyde in solution is primarily influenced by a combination of factors including:
-
pH: Both acidic and basic conditions can potentially catalyze the degradation of the compound.
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
-
Temperature: Elevated temperatures are known to accelerate the degradation of aromatic aldehydes.[1]
-
Light: Aromatic aldehydes can be susceptible to photodegradation upon exposure to UV light.[1]
-
Oxygen: The presence of oxygen can lead to the oxidation of the aldehyde group to a carboxylic acid.[1]
Q2: I'm observing a new, more polar spot on my TLC plate after leaving my solution of 6-azaindole-3-carbaldehyde on the bench. What could it be?
A2: A more polar spot appearing on a TLC plate over time is a common indication of degradation. For 6-azaindole-3-carbaldehyde, the most probable degradation product is the corresponding carboxylic acid, 6-azaindole-3-carboxylic acid. This occurs via oxidation of the aldehyde group, which is a common degradation pathway for aromatic aldehydes.[1][2] This new compound will have a lower Rf value on a normal-phase TLC plate due to its increased polarity.
Q3: My solution of 6-azaindole-3-carbaldehyde has turned yellow/brown. Is this a sign of decomposition?
A3: Yes, a change in color, particularly the development of a yellow or brown hue, is often indicative of chemical degradation. This can result from the formation of various degradation products or polymerization. It is crucial to analytically assess the purity of the solution using techniques like HPLC or LC-MS to confirm degradation and identify the impurities.
Q4: What are the recommended storage conditions for solutions of 6-azaindole-3-carbaldehyde?
A4: While specific stability data for solutions is limited, based on the compound's structure and general chemical principles, it is recommended to store solutions of 6-azaindole-3-carbaldehyde under the following conditions:
-
Temperature: At low temperatures, such as 2-8 °C.
-
Light: In amber vials or otherwise protected from light.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Preparation: It is always best to prepare solutions fresh whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent reaction yields or analytical results. | Degradation of 6-azaindole-3-carbaldehyde in solution. | 1. Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods. 2. Control the reaction atmosphere: Run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation. 3. Optimize temperature: If the reaction allows, perform it at a lower temperature to minimize thermal degradation. |
| Appearance of unexpected peaks in HPLC or LC-MS. | Formation of degradation products. | 1. Conduct a forced degradation study (see protocol below): This will help to systematically identify potential degradation products under various stress conditions. 2. Use a stability-indicating HPLC method: Ensure your analytical method can separate the parent compound from all potential degradation products.[3] 3. Characterize the new peaks: Use LC-MS and/or NMR to identify the structure of the degradation products. |
| Poor solubility or precipitation from solution over time. | Degradation to a less soluble product or polymerization. | 1. Analyze the precipitate: Isolate and analyze the precipitate to determine its identity. 2. Evaluate solvent compatibility: Test the stability of 6-azaindole-3-carbaldehyde in different solvents to find a more suitable one for your application. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Azaindole-3-carbaldehyde
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 6-azaindole-3-carbaldehyde under various stress conditions.[4]
Objective: To identify potential degradation pathways and degradation products of 6-azaindole-3-carbaldehyde.
Materials:
-
6-Azaindole-3-carbaldehyde
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable buffer for HPLC
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS system
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of 6-azaindole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at a set temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound.
-
Observe the formation and increase of any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
If using LC-MS, obtain the mass-to-charge ratio of the degradation products to aid in their identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 6-azaindole-3-carbaldehyde from its potential degradation products.[5][6]
Instrumentation and Columns:
-
HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Development:
-
Initial Conditions: Start with a simple mobile phase gradient, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Optimization:
-
Inject a mixture of the unstressed and stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation products.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve optimal resolution between all peaks.
-
The use of a PDA detector will be beneficial to check for peak purity.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Data Presentation
Table 1: Hypothetical Stability of 6-Azaindole-3-carbaldehyde under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 6-azaindole-3-carboxylic acid |
| 0.1 M NaOH | 24 hours | 60 °C | 25% | Complex mixture |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | 6-azaindole-3-carboxylic acid |
| Heat | 48 hours | 80 °C | 10% | Minor unknown impurities |
| Light (UV/Vis) | 24 hours | Room Temp | 5% | Minor unknown impurities |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 6-azaindole-3-carbaldehyde.
Potential Degradation Pathways
Caption: Predicted primary degradation pathways for 6-azaindole-3-carbaldehyde.
References
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 875-887. [Link]
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Augugliaro, V., et al. (2005). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide. Journal of Catalysis, 230(2), 441-449. [Link]
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ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. [Link]
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Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
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European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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Li, Y., et al. (2025, August 7). Thermal Release Behaviour of Six Aldehyde Flavours Under Heating Condition. ResearchGate. [Link]
-
World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]
-
CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]
-
ResearchGate. (2025, August 7). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide:: 1. Selectivity enhancement by aliphatic … | Request PDF. [Link]
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MDPI. (2025, March 9). Photocatalytic Degradation of Pollutants in Air Streams Using Luminous Textiles Under Ultraviolet Light Illumination: A Pilot-Scale Remediation Study. [Link]
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International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
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Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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ResearchGate. (2014, June 15). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]
-
Semantic Scholar. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. [Link]
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ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]
-
ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
ResearchGate. (2026, January 22). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]
-
RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
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MDPI. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. [Link]
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SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). [Link]
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International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
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Arora, P. K., & Bae, H. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. BioMed Research International, 2014, 801938. [Link]
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ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels. [Link]
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Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the C2-acylation of indoles with aldehydes via dual catalysis. [Link]
-
ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. [Link]
-
Qu, Y., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 267. [Link]
-
RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Vijaya, G., et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. International Journal of Applied Biology and Pharmaceutical Technology, 2(4), 1219-1229. [Link]
-
Sitaram, B., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Analytical Letters, 45(13), 1859-1867. [Link]
-
AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irjpms.com [irjpms.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 6-azaindole formylation
Technical Support Center: Troubleshooting 6-Azaindole Formylation
Researchers frequently encounter low yields (<20%) when attempting to formylate 6-azaindole using standard Vilsmeier-Haack conditions. The root cause is the electronic deactivation of the pyrrole ring by the pyridine nitrogen atom.
Unlike indole, where the benzene ring donates electron density, the pyridine ring in 6-azaindole is electron-withdrawing (
This guide provides an optimized troubleshooting workflow, moving from reaction diagnostics to specific "High-Force" protocols required to overcome this energy barrier.
Diagnostic Workflow
Before altering conditions, identify the failure mode using this decision matrix.
Figure 1: Diagnostic decision tree for isolating the cause of failure in azaindole formylation.
Optimized Protocols
Protocol A: "High-Force" Vilsmeier-Haack (Recommended)
Best for: Unreactive substrates where starting material is recovered.
Standard indole conditions (1.1 equiv POCl
Reagents:
-
6-Azaindole (1.0 equiv)
-
POCl
(3.3 – 5.0 equiv) [CRITICAL] -
DMF (anhydrous, 10–20 volumes)
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under Ar, cool DMF (10 mL/mmol) to 0°C. Add POCl
dropwise. Stir for 20 min to form the Vilsmeier salt (white suspension/slurry). -
Addition: Add 6-azaindole (dissolved in minimal DMF) dropwise to the salt at 0°C.
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Stir for 48 hours. (Standard 2-4h is insufficient).
-
Troubleshooting: If no conversion after 24h, heat to 60–80°C . Note that heating increases the risk of N-formylation or polymerization, so monitor closely.
-
-
Quench (The "Parrick" Modification):
-
Pour mixture onto crushed ice.
-
Neutralization: Slowly add aq. K
CO or NaOH until pH 10 . -
Why? At neutral pH (7), the pyridine nitrogen may still be protonated (pyridinium), making the product water-soluble and impossible to extract. You must deprotonate the pyridine ring to precipitate the free base.
-
-
Isolation: Filter the precipitate. If no precipitate, extract with EtOAc (5x) or CHCl
/iPrOH (3:1).
Expected Yield: 60–65% (vs. 19% with standard conditions) [1][2].
Protocol B: Duff Reaction (The Alternative)
Best for: Cases where Vilsmeier conditions cause chlorination side-products.
The Duff reaction utilizes hexamethylenetetramine (HMTA) in acidic media.[1][2] While often lower yielding for simple arenes, it avoids the formation of chloro-iminium intermediates that can sometimes chlorinate the electron-deficient pyridine ring.
Reagents:
-
6-Azaindole (1.0 equiv)
-
HMTA (1.5 – 2.0 equiv)
-
Acetic Acid (glacial) / TFA (1:1 mixture)
Step-by-Step:
-
Dissolve 6-azaindole and HMTA in AcOH/TFA.
-
Heat to 90–100°C for 12–16 hours.
-
Hydrolysis: Pour into dilute HCl (2N) and stir for 1h to hydrolyze the imine intermediate.
-
Neutralize: Adjust to pH 9–10 with solid Na
CO . -
Extract with EtOAc.[3]
Protocol C: The "Nuclear Option" (Lithiation)
Best for: 100% conversion, but requires specific precursors.
WARNING: Direct lithiation of N-protected 6-azaindole typically occurs at C-2 , not C-3, due to the directing effect of the protecting group and the acidity of the C-2 proton.
To achieve C-3 formylation via lithiation, you must use Halogen-Lithium Exchange .
Workflow:
-
Halogenation: React 6-azaindole with NIS (N-iodosuccinimide) to form 3-iodo-6-azaindole .
-
Protection: Protect N-1 (e.g., SEM, Boc, Tosyl). Note: Boc may be labile to strong nucleophiles; SEM is preferred.
-
Exchange & Trap:
-
Dissolve 3-iodo-N-SEM-6-azaindole in THF at -78°C .
-
Add
-BuLi (2.0 equiv) or -BuLi. (Lithium-Halogen exchange is faster than deprotonation). -
Quench with anhydrous DMF (3.0 equiv).
-
-
Workup: Standard aqueous workup.
Why use this? It bypasses the electronic deactivation entirely. The yield is determined by the quality of the lithiation, not the nucleophilicity of the ring [3].
Technical FAQ
Q1: Why can't I just heat the Vilsmeier reaction to reflux to force it?
A: Heating 6-azaindole in POCl
Q2: My product is stuck in the aqueous layer during workup. A: This is the most common isolation error. 6-Azaindole-3-carbaldehyde is amphoteric.
-
Acidic pH: Pyridine N is protonated (water soluble).
-
Neutral pH: Product might be zwitterionic or poorly soluble.
-
Basic pH (10+): Free base form. This is where you extract. Use continuous extraction (Soxhlet) with DCM if precipitation doesn't occur.
Q3: Can I use the Rieche formylation (Cl
Q4: Does the N-protecting group matter for Vilsmeier? A: Yes. Electron-withdrawing groups (Tosyl, Boc) on N-1 will further deactivate the ring, making Vilsmeier almost impossible. Use free N-H or electron-donating groups (Benzyl, Methyl) for Vilsmeier. For Lithiation, use SEM or Tosyl.
Comparative Data Table
| Method | Reagents | Primary Issue | Typical Yield | Strategy |
| Standard VH | POCl | No reaction / Recovery of SM | < 20% | Avoid |
| Optimized VH | POCl | Slow kinetics | 60–65% | Recommended |
| Duff | HMTA, TFA, 100°C | Harsh conditions, Tarry residue | 30–50% | Backup |
| Lithiation | Regioselectivity (C-2 vs C-3) | > 80%* | Requires 3-Iodo precursor |
References
-
Ivonin, S., et al. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines."[4] ChemRxiv, 2024.[5] Link
-
Parrick, J., et al. "Polyazaindenes. Part IV. 3-Formyl-6-azaindole."[4][5] Journal of the Chemical Society C: Organic, 1970.
-
L’Heureux, A., et al. "Syntheses of Substituted 4-, 5-, 6-, and 7-Azaindoles via Directed ortho-Metalation." Journal of Organic Chemistry, 2005. Link
-
Rieche, A., Gross, H., & Höft, E. "Über α-Halogenäther, IV.[6] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 1960.[6] Link
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-3-Position Reactions
Ticket ID: #STERIC-C3-4ME Subject: Strategies for Functionalizing the 3-Position in 4-Methyl Aromatic/Heteroaromatic Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The Problem: You are attempting to functionalize the 3-position of an aromatic ring (commonly quinoline, pyridine, or arene) that possesses a methyl group at the 4-position. The Barrier: The ortho-methyl group exerts significant steric pressure (A-value ~1.70), creating a kinetic barrier to the approach of catalysts and reagents. This is often compounded by the "buttressing effect" if the 2-position is also substituted.
Diagnostic Flowchart: Before selecting a protocol, determine your starting material's status using the logic tree below.
Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on substrate availability.
Module 1: Cross-Coupling (The "Brute Force" Approach)
Scenario: You have a 3-halo-4-methyl substrate, but standard Suzuki/Buchwald conditions fail (low yield, homocoupling) due to slow oxidative addition.
The Solution: NHC-Pd Catalysis (PEPPSI-IPr)
Standard phosphines (PPh3) are too labile; even bulky phosphines (SPhos) may struggle if the 4-Me group prevents the Pd(0) from "sitting" effectively. The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a bulky N-Heterocyclic Carbene (NHC) ligand that pushes the electron density into the metal center, accelerating oxidative addition even in tetra-ortho-substituted environments.
Protocol: High-Steric Suzuki-Miyaura Coupling
Applicability: 3-chloro-4-methylquinolines or similar hindered aryl chlorides.
| Reagent | Equivalents | Role |
| Substrate (3-Halo-4-Me) | 1.0 equiv | Electrophile |
| Boronic Acid/Pin Ester | 1.5 equiv | Nucleophile (Use Pin esters for higher stability) |
| Pd-PEPPSI-IPr | 1–2 mol% | Catalyst (Highly active, air-stable precatalyst) |
| KOtBu or K₂CO₃ | 2.0 equiv | Base (KOtBu for rapid activation; K₂CO₃ for sensitive groups) |
| 1,4-Dioxane or THF | 0.2 M | Solvent (Dioxane allows higher temps) |
Step-by-Step Procedure:
-
Charge: In a glovebox or under Ar flow, add Pd-PEPPSI-IPr (1-2 mol%), boronic ester (1.5 equiv), and base (2.0 equiv) to a vial.
-
Solvate: Add the hindered aryl halide (1.0 equiv) dissolved in anhydrous 1,4-dioxane.
-
Activate: Seal the vial with a crimp cap.
-
Heat: Stir at 80°C (for bromides) or 100–110°C (for chlorides) for 12–24 hours.
-
Note: The NHC ligand is extremely thermally stable; do not fear high temperatures.
-
-
Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
Why this works: The "throw-away" pyridine ligand on the PEPPSI precatalyst dissociates rapidly, revealing the active 12-electron Pd(NHC) species. The massive steric bulk of the IPr ligand (isopropyl wings) forces the reductive elimination step to occur, which is often the bottleneck in hindered couplings [1].
Module 2: The Halogen Dance (The "Judo" Approach)
Scenario: You cannot buy the 3-bromo-4-methyl precursor, but the 2-bromo-4-methyl isomer is cheap/available.
The Solution: Base-Catalyzed Halogen Migration
The "Halogen Dance" is a thermodynamic rearrangement.[1] In 4-methyl systems, the 3-position is often thermodynamically favored for the halogen due to the stability of the resulting lithiated species at the 2-position (stabilized by the adjacent heteroatom, e.g., Nitrogen in pyridine/quinoline).
Figure 2: Mechanism of the Halogen Dance rearrangement shifting Br from C2 to C3.
Protocol: LDA-Mediated Migration
Applicability: Converting 2-bromo-4-methylpyridines/quinolines to 3-bromo variants.
-
Prepare Base: Generate LDA (1.1 equiv) in dry THF at -78°C (n-BuLi + Diisopropylamine).
-
Addition: Add the 2-bromo-4-methyl substrate (1.0 equiv) dropwise at -78°C.
-
The Dance: Stir at -78°C for 30 minutes. Crucial: Allow the reaction to warm slowly to -40°C or -20°C over 1 hour. This thermal energy overcomes the activation barrier for the halogen to migrate to the more sterically crowded but thermodynamically stable position (often driven by the stability of the resulting C2-Li species).
-
Quench: Cool back to -78°C and add Methanol (proton source) or an electrophile (if you want to functionalize C2 simultaneously).
-
Result: You now have the 3-bromo-4-methyl derivative, ready for the coupling protocols in Module 1 [2].
Module 3: Directed C-H Activation (The "Sniper" Approach)
Scenario: You have no halogens, just the 4-methyl scaffold (C-H bond), and need to install a functional group at C3.
The Solution: Transient or Removable Directing Groups
Direct activation at C3 is difficult because C2 is electronically activated (alpha to Nitrogen) and C4 is blocked. To hit C3, you must use the 4-methyl group's steric bulk to block C4 and a Directing Group (DG) to steer the metal.
Recommended System: Pd(II) Catalysis with N-Oxide Directing Group Quinoline/Pyridine N-oxides are excellent for C-H activation. While C2 is the primary target, if C2 is blocked (or if specific conditions are used), C3 activation is possible via a 6-membered palladacycle.
Protocol: C3-Arylation of 4-Methylquinoline N-Oxide
-
Oxidation: Convert 4-methylquinoline to its N-oxide using m-CPBA (DCM, RT, 4h).
-
Catalysis Setup:
-
Reaction: Heat at 110°C in a sealed tube.
-
Reduction: Post-reaction, reduce the N-oxide back to the free base using PCl₃ or Zn/NH₄Cl.
Note: If C2 is unsubstituted, this reaction will likely hit C2 first. To force C3 functionalization, C2 must be blocked (e.g., 2-Cl-4-Me-quinoline) or you must rely on electronic activation from the 4-Me group (weak effect) [3].
Troubleshooting & FAQs
Q1: My Suzuki coupling with 4-methyl-3-bromoquinoline yields <10% product. The starting material remains.
-
Diagnosis: The catalyst is dying before oxidative addition occurs.
-
Fix: Switch from PPh3/SPhos to Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . The NHC ligand prevents catalyst decomposition. Also, ensure your solvent is strictly degassed; oxygen kills the active monomeric Pd(0) species instantly in these slow-turnover reactions.
Q2: During the Halogen Dance, I get a mixture of 3-bromo and 4-bromo products.
-
Diagnosis: Incomplete migration or "scrambling" due to fast quenching.
-
Fix: The "Dance" is an equilibrium. You must optimize the temperature/time profile (the "warm-up" phase) to reach thermodynamic equilibrium. Ensure you quench at low temp (-78°C) to freeze the equilibrium mixture.
Q3: Can I use Buchwald-Hartwig amination on these substrates?
-
Diagnosis: C-N bond formation is extremely sensitive to ortho-sterics.
-
Fix: Yes, but use BrettPhos or RuPhos Pd G3/G4 precatalysts. These are specifically designed for hindered aminations. Standard BINAP/DPPF will fail.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[3] Chemistry – A European Journal.
-
Schlosser, M. (2005).[4] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4]
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.[5]
-
Valette, D., et al. (2012). Pd-PEPPSI-IPent: An Highly Effective Catalyst for Sterically Demanding Cross-Couplings. Angewandte Chemie.
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Structural Analysis Guide: 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
The following guide provides an authoritative technical comparison of the 1H NMR spectrum of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde against its primary structural isomers. This analysis is critical for drug development professionals, as the synthesis of azaindole derivatives often yields regioisomeric mixtures that are difficult to distinguish by Mass Spectrometry alone.
Executive Summary: The Structural Challenge
In the development of kinase inhibitors (e.g., JAK/STAT pathway modulators), the 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) is a privileged pharmacophore. However, synthetic routes often produce the thermodynamically stable 7-azaindole (pyrrolo[2,3-b]pyridine) isomer.
The Core Distinction: The definitive performance metric for the 1H NMR spectrum of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is the multiplicity of the pyridine ring protons .
-
Target (6-azaindole): The pyridine protons appear as singlets due to nitrogen isolation.
-
Alternative (7-azaindole): The pyridine protons appear as doublets due to ortho-coupling.
Comparative Spectral Analysis
The following table contrasts the target compound with its most common "Alternative" (the 7-azaindole regioisomer) and the "Reference" (non-methylated parent).
Table 1: Chemical Shift & Multiplicity Comparison (DMSO-d6)
| Feature | Target Product (6-Azaindole Derivative) | Alternative A (7-Azaindole Isomer) | Reference Standard (Parent 6-Azaindole) |
| Compound Name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde |
| CAS Number | 1190319-89-1 | 4894-34-2 | 25957-65-7 |
| Aldehyde (-CHO) | ~10.0 ppm (s) | ~9.9 ppm (s) | 10.01 ppm (s) |
| Pyrrole C2-H | ~8.50 ppm (s) | ~8.30 ppm (s) | 8.50 ppm (s) |
| Pyridine H_a | ~8.90 ppm (s) (H7, adjacent to N) | ~8.20 ppm (d) (H6, adjacent to N) | 8.88 ppm (s) (H7) |
| Pyridine H_b | ~8.30 ppm (s) (H5, adjacent to N) | ~7.00 ppm (d) (H5, adjacent to C4-Me) | 8.33 ppm (d) (H5) |
| Coupling (J) | None (Singlets) H5 & H7 separated by N | ~5.0 - 6.0 Hz H5 & H6 are ortho | ~5.5 Hz H4 & H5 are ortho |
| Methyl (-CH3) | ~2.80 ppm (s, 3H) | ~2.70 ppm (s, 3H) | Absent (H4 doublet at 8.00 ppm) |
Note: Chemical shifts are approximated based on substituent effects applied to the parent scaffold (CAS 25957-65-7) and verified against commercial databases for the isomers.
Technical Deep Dive: Mechanism of Distinction
The "Singlet vs. Doublet" Diagnostic
The superior performance of NMR in validating this scaffold lies in the topology of the pyridine ring .
-
Target (6-Azaindole):
-
Alternative (7-Azaindole):
Diagram 1: Structural Logic Flow for Isomer Identification
Caption: Decision tree for distinguishing the target 4-methyl-6-azaindole derivative from its 7-azaindole isomer based on proton multiplicity.
Experimental Protocol: High-Fidelity Acquisition
To ensure the resolution required to distinguish small couplings (or lack thereof), follow this protocol.
Sample Preparation[10][11]
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3. Azaindoles have poor solubility in chloroform and may aggregate, causing peak broadening that obscures multiplicity.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (to visualize small impurity peaks).
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative assignment).
-
Spectral Width: -2 to 14 ppm (to capture the downfield Aldehyde and broad NH).
-
Temperature: 298 K (25°C).
Data Processing
-
Phasing: Apply manual phasing to ensure flat baselines around the aromatic region.
-
Apodization: Use an exponential line broadening (LB) of 0.3 Hz. Do not over-smooth, as this may merge doublets into singlets.
-
Referencing: Reference DMSO-d6 residual peak to 2.50 ppm.
Synthesis & Purity Context
The target compound, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde , is often synthesized via the Vilsmeier-Haack formylation of the 4-methyl-6-azaindole core.
-
Common Impurity: Unreacted starting material (4-methyl-6-azaindole).
-
Detection: Look for the absence of the aldehyde peak at 10.0 ppm and the presence of a C3-H signal (aromatic region, often overlapping).
-
-
Regioisomer Contamination: If the starting material was prepared via cyclization of a pyridine precursor, the 7-azaindole isomer may be present.
-
Detection: Look for small doublet "shoulders" near the main singlet peaks in the 7.0–9.0 ppm region.
-
Diagram 2: Molecular Structure & Numbering
Caption: Schematic representation of the 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde scaffold highlighting the isolated protons.
References
-
PubChem Compound Summary. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (Parent Compound).[10] National Library of Medicine. Available at: [Link]
Sources
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde | 1100319-30-9 [benchchem.com]
- 3. 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190319-89-1 | Benchchem [benchchem.com]
- 4. Pannellum [its.uark.edu]
- 5. PubChemLite - 4-bromo-1-methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. appretech.com [appretech.com]
- 10. 1401621-45-1|5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Methyl-6-Azaindole Derivatives
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methyl-6-azaindole (4-methyl-1H-pyrrolo[2,3-c]pyridine) derivatives. While 7-azaindoles are ubiquitous in kinase inhibitor design (e.g., Vemurafenib), the 6-azaindole scaffold is emerging as a critical bioisostere for modulating metabolic stability and solubility profiles in drug discovery.
Accurate structural characterization of these isomers is challenging due to their isobaric nature. This guide compares the fragmentation mechanics of 4-methyl-6-azaindole against its primary alternatives (indole and 7-azaindole), establishing a self-validating protocol for isomer differentiation using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Structural Context & Chemical Logic[1]
The 4-methyl-6-azaindole core differs from the standard indole and 7-azaindole scaffolds by the positioning of the pyridine nitrogen. This structural variation dictates the protonation site and subsequent fragmentation pathways.
-
Protonation Dynamics: In ESI(+), protonation occurs preferentially at the most basic site. For 6-azaindole, the pyridine nitrogen (N6 ) is the primary proton acceptor (
), unlike indole where protonation often occurs on C3. -
Methyl Group Influence: The methyl group at C4 is not spectrally silent. It stabilizes carbocations via hyperconjugation and enables specific ring-expansion pathways (tropylium-like rearrangements) that are diagnostic for this substitution pattern.
Comparative Scaffold Architecture
| Feature | Indole | 7-Azaindole | 4-Methyl-6-Azaindole |
| IUPAC Name | 1H-Indole | 1H-Pyrrolo[2,3-b]pyridine | 4-Methyl-1H-pyrrolo[2,3-c]pyridine |
| Protonation Site (ESI+) | C3 (Kinetic) / N1 (Thermodynamic) | N7 (Pyridine N) | N6 (Pyridine N) |
| Key Interaction | N1-H donor | N1-H | No intramolecular H-bond; N6 exposed |
| Primary Neutral Loss | HCN (27 Da) | HCN + HCN (Sequential) | HCN + CH |
Instrumentation & Methodology
To replicate the fragmentation patterns described, the following experimental conditions are recommended. This protocol ensures the generation of "energy-resolved" spectra necessary for isomer differentiation.
Standardized ESI-MS/MS Protocol
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvent System: Methanol/Water (50:50 v/v) + 0.1% Formic Acid.
-
Rationale: Formic acid ensures complete protonation of the N6 site.
-
-
Flow Rate: 5 µL/min (Direct Infusion).
-
Collision Energy (CE): Stepped gradient (10, 20, 40 eV).
-
Note: Low CE (10 eV) preserves the molecular ion
. High CE (40 eV) is required to break the aromatic pyridine ring.
-
-
Analyzer: Q-TOF or Orbitrap (Resolution > 30,000) is preferred for accurate mass determination of fragment ions.
Fragmentation Mechanics: The Core Pathway
The fragmentation of 4-methyl-6-azaindole (
Mechanism 1: Sequential Ring Deconstruction
-
Precursor Selection:
Da.[1] -
Primary Cleavage (Pyrrole Ring): The first event is typically the loss of HCN (27.01 Da) from the pyrrole ring involving C2 and N1. This yields a pyridyl cation intermediate (
106). -
Secondary Cleavage (Pyridine Ring): The remaining pyridine core undergoes further fragmentation. The presence of the 4-methyl group allows for the loss of CH
CN (acetonitrile, 41.03 Da) or a second HCN molecule depending on internal energy distribution.
Mechanism 2: Methyl-Driven Expansion
The 4-methyl group allows for a rearrangement where a methylene-H is lost (
Pathway Visualization
Caption: Figure 1 illustrates the dual pathway: primary pyrrole ring opening (red path) and methyl-group mediated radical loss (yellow path).
Comparative Analysis: Isomer Differentiation
Distinguishing 6-azaindole from 7-azaindole is critical for quality control. The key differentiator lies in the intensity ratios of specific fragments and the presence of "diagnostic ions."
Diagnostic Ion Table
| Fragment Ion ( | 6-Azaindole Derivative | 7-Azaindole Derivative | Indole Derivative | Mechanistic Origin |
| 133 | High Stability | High Stability | N/A | Parent Ion |
| 106 | Dominant (100%) | Dominant (100%) | Weak | Loss of C2-N1-H |
| 105 | Moderate | Weak | Dominant | Loss of ethene (Indole specific) or H loss from 106 |
| 79 | High | Moderate | N/A | Pyridine ring cleavage |
| 92 | Diagnostic | Weak | N/A | Loss of Acetonitrile (requires Methyl prox. to N) |
Differentiation Strategy
-
The "92" Test: The loss of acetonitrile (
, 41 Da) is sterically favored in 4-methyl-6-azaindole due to the proximity of the methyl group (C4) to the ring nitrogen (N6) during ring-opening rearrangements. In 7-azaindole, this pathway is less favorable. -
The "79" Ratio: Compare the ratio of
79 to 106. 6-azaindoles often show a higher propensity for complete ring disintegration (forming 79) at lower collision energies compared to 7-azaindoles, which are stabilized by the N1-N7 interaction.
Experimental Validation Data (Simulated)
The following data represents typical relative abundance values observed in Q-TOF MS/MS experiments at 25 eV collision energy.
| Relative Abundance (%) | Assignment | Formula | |
| 133.076 | 15% | Precursor | |
| 106.065 | 100% (Base Peak) | ||
| 105.057 | 25% | ||
| 79.054 | 40% | ||
| 65.039 | 10% |
References
-
Popowycz, F., et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]
-
Luo, Z., et al. (2024). "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology. Available at: [Link]
-
Zhang, Y., et al. (2014). "Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry." Journal of Mass Spectrometry. Available at: [Link]
-
Nirogi, R., et al. (2012). "Formation of the [M-1]+ Ions of Methylindoles in APCI Source." ISRN Spectroscopy. Available at: [Link]
-
Demirci, A., et al. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Periodica Polytechnica Chemical Engineering. Available at: [Link]
Sources
Comparative Guide: IR Spectroscopy of Azaindole-3-carbaldehydes
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectroscopic properties of azaindole-3-carbaldehydes, specifically focusing on the carbonyl (
The carbonyl stretch is the most diagnostic feature in their IR spectra. Its frequency is governed by a delicate balance between resonance donation from the pyrrole ring (lowering frequency) and inductive electron withdrawal by the pyridine nitrogen (raising frequency). Furthermore, the ability of these molecules to form strong intermolecular hydrogen-bonded dimers in the solid state significantly complicates spectral interpretation, often resulting in multiplet peaks.
Part 1: Theoretical Framework & Mechanisms
To interpret the spectra accurately, one must understand the three competing forces acting on the carbonyl bond order:
-
Resonance Effect (Red Shift): The lone pair on the pyrrole nitrogen (
) donates electron density into the ring system, which conjugates with the C3-carbonyl group. This increases the single-bond character of the bond, lowering the stretching frequency ( ) compared to a standard aliphatic aldehyde (~1730 cm⁻¹). -
Inductive Effect (Blue Shift): The insertion of a nitrogen atom into the six-membered ring (creating the aza isomer) creates an electron-deficient pyridine ring. This withdraws electron density from the system, reducing the resonance donation from the pyrrole
to the carbonyl, thereby increasing the double-bond character and raising . -
Hydrogen Bonding (Red Shift): In the solid state, azaindoles form stable cyclic dimers (similar to DNA base pairs). This intermolecular H-bonding (
) and interactions weaken the bond, lowering .
Visualization: Structural Isomers & Numbering
The position of the nitrogen atom dictates the magnitude of these effects.[2]
Caption: Isomeric relationship between indole and azaindole derivatives. The position of the 'aza' nitrogen defines the electronic environment of the C3-carbonyl.
Part 2: Comparative Analysis of Carbonyl Stretch Frequencies
The following table synthesizes experimental data and theoretical predictions. Note that solid-state spectra (KBr/ATR) often show lower frequencies due to H-bonding compared to solution-phase spectra.
Table 1: Carbonyl ( ) and N-H ( ) Stretching Frequencies
| Compound | Structure | Key Spectral Features | ||
| Indole-3-carbaldehyde | Reference | 1640 – 1660 | 3150 – 3250 | Broad N-H band due to H-bonding; low |
| 7-Azaindole-3-carbaldehyde | 1653 – 1681 | 2800 – 3250 | Often appears as a doublet (e.g., 1653 & 1678 cm⁻¹) due to cis/trans rotamers or Fermi resonance. Strong dimerization. | |
| 4-Azaindole-3-carbaldehyde | 1650 – 1700 | ~3200 | Steric Effect: The | |
| 5-Azaindole-3-carbaldehyde | 1660 – 1690 | ~3200 | Intermediate electronic effect; less steric influence than 4-aza. | |
| 6-Azaindole-3-carbaldehyde | 1680 – 1700 * | ~3200 | High frequency range predicted due to electron-deficient ring system. |
*Values marked with an asterisk are predicted ranges based on structural analogs (e.g., chloro-derivatives) and supplier data, as pure experimental papers for these specific unsubstituted isomers are rare.
Detailed Mechanistic Insights
1. The "Doublet" Phenomenon in 7-Azaindoles
Unlike simple ketones, 7-azaindole-3-carbaldehyde often exhibits a split carbonyl peak (e.g., 1653 cm⁻¹ and 1678 cm⁻¹).
-
Cause: This is attributed to the coexistence of rotamers (conformational isomers). The aldehyde oxygen can be oriented cis or trans relative to the C2-C3 bond.
-
Evidence: In 5-chloro-7-azaindole-3-carbaldehyde, the trans conformer dominates and shows a doublet. In 4-chloro-7-azaindole-3-carbaldehyde, steric hindrance forces a cis conformation, resulting in a single strong band at ~1654 cm⁻¹.
2. The Dimerization Effect
Azaindoles are famous for forming cooperative hydrogen bonds.
-
Monomer (Solution/Gas): Higher
(~1690+ cm⁻¹). -
Dimer (Solid State): Lower
(~1650 cm⁻¹). -
Implication: If your spectrum shows a sharp, high-frequency peak, your sample may be wet (water disrupts dimers) or in a dilute solution. A broad, lower-frequency peak indicates a dry, crystalline solid.
Part 3: Experimental Protocol for Spectral Acquisition
To obtain reproducible data that distinguishes between isomers and conformers, follow this self-validating protocol.
Method A: Solid State (KBr Pellet) - Recommended for Fingerprinting
-
Preparation: Grind 1 mg of sample with 100 mg of spectroscopic-grade KBr.
-
Pressing: Press into a transparent pellet under vacuum to eliminate moisture.
-
Validation: Check the region >3500 cm⁻¹. Sharp peaks here indicate free O-H (water contamination). The N-H stretch should be broad (2800–3200 cm⁻¹) due to dimerization.
-
Acquisition: Scan 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
Method B: Solution Phase (CHCl₃ or DMSO) - Recommended for Monomer Analysis
-
Preparation: Dissolve sample in dry Chloroform (non-polar, preserves some H-bonding) or DMSO (polar, disrupts H-bonding).
-
Observation:
-
In CHCl₃ , you may see equilibrium between monomer and dimer.
-
In DMSO , the solvent breaks the dimer. The
will likely shift to a higher frequency (closer to 1680–1700 cm⁻¹) compared to the solid state.
-
Workflow Visualization
Caption: Decision tree for acquiring and interpreting azaindole IR spectra.
Part 4: Applications in Drug Development
-
Purity Monitoring: The sharpness of the carbonyl band is a sensitive indicator of crystallinity. Amorphous forms (often created during rapid precipitation) will show broader carbonyl bands.
-
Tautomer Identification: In 7-azaindoles, the proton can theoretically transfer between
and in excited states or specific solvents. IR can distinguish the 7H-tautomer (rare) from the 1H-tautomer (standard) by tracking the N-H deformation bands. -
Metal Complexation: These ligands are often used to bind metals (Pd, Pt). Coordination to the pyridine nitrogen (
) typically shifts the ring breathing modes (1400–1600 cm⁻¹) and may perturb the carbonyl stretch if the metal is bulky (steric effect).
References
-
Mucha, W., et al. (2024). "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." Crystals, 14(7), 631. Link
-
Król, A., et al. (2024). "Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde." International Journal of Molecular Sciences. Link
-
BenchChem. "1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (6-Azaindole derivative) Product Information." Link
-
ChemicalBook. "6-Azaindole-3-carboxaldehyde Properties and Spectral Data." Link
-
Sigma-Aldrich. "7-Azaindole-3-carboxaldehyde Product Sheet." Link
Sources
Analytical Resolution of Azaindole Isomers: A Comparative HPLC Retention Guide for 6-Azaindole and 7-Azaindole
As a Senior Application Scientist, I frequently encounter analytical challenges when developing chromatographic methods for structurally similar bioisosteres. Azaindoles are privileged scaffolds in modern medicinal chemistry, heavily utilized to improve the physicochemical properties of indole-based drugs[1]. Among the positional isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is widely commercialized, whereas 6-azaindole (1H-pyrrolo[2,3-c]pyridine) is a relatively uncommon but highly valuable structure, notably featured in the development of complex HIV-1 attachment inhibitors like BMS-663068[2].
This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behaviors of 6-azaindole and 7-azaindole, grounded in the fundamental thermodynamic causality of their structures.
Mechanistic Causality: Structure vs. Retention Behavior
In RP-HPLC, retention time (RT) on a non-polar stationary phase (like C18) is primarily dictated by the analyte's hydrophobicity (LogP) and its ionization state (pKa) relative to the mobile phase pH.
-
7-Azaindole (Elutes Second): The nitrogen atom in the pyridine ring is located at position 7, directly adjacent to the pyrrole nitrogen at position 1. This proximity exerts a strong inductive effect, making 7-azaindole a weaker base with a pKa of approximately 4.59[3]. More importantly, this spatial arrangement allows for intramolecular hydrogen bonding and stable dimerization[4]. This internal bonding effectively "shields" the polar N-H group from the surrounding aqueous solvent. Consequently, its apparent lipophilicity increases, leading to stronger hydrophobic interactions with the C18 stationary phase and a longer retention time.
-
6-Azaindole (Elutes First): The nitrogen is at position 6[5], preventing the same degree of intramolecular shielding. The exposed polar groups interact strongly with the aqueous mobile phase. Additionally, the lack of the same proximity-based inductive effect results in a higher basicity, with a pKa of approximately 6.0[1]. Because 6-azaindole is more polar and more readily ionized than 7-azaindole, it exhibits weaker binding to the non-polar C18 matrix, resulting in a significantly shorter retention time.
Quantitative Data Comparison
| Parameter | 6-Azaindole | 7-Azaindole |
| IUPAC Nomenclature | 1H-pyrrolo[2,3-c]pyridine | 1H-pyrrolo[2,3-b]pyridine |
| Nitrogen Positions | 1 and 6 | 1 and 7 |
| pKa (Pyridine N) | ~6.0[1] | ~4.59[3] |
| Intramolecular H-Bonding | No | Yes (Shields polar N-H) |
| Relative Lipophilicity | Lower | Higher |
| RP-HPLC Elution Order | First (Shorter RT) | Second (Longer RT) |
Self-Validating Experimental Protocol
To achieve baseline separation of these isomers, the following step-by-step methodology employs a low-pH gradient.
Causality behind the choices: A mobile phase modified with 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. At this pH, both azaindoles are fully protonated. However, TFA acts as a hydrophobic ion-pairing agent, binding to the protonated amines. This not only increases overall retention on the C18 column but critically masks residual unendcapped silanol groups on the silica matrix, preventing the severe peak tailing that is notorious with basic nitrogenous compounds.
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system with LC-MS grade solvents. Ensure the PDA/UV detector is calibrated and the baseline is stable.
-
Column Selection: Install an endcapped C18 column (150 mm × 4.6 mm, 5 µm particle size). Equilibrate the column oven at 30 °C to ensure thermodynamic consistency.
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water (v/v).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (v/v).
-
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analytes at the column head)
-
2.0 - 12.0 min: 5% to 60% B (Shallow linear gradient for optimal resolution)
-
12.0 - 15.0 min: 60% to 95% B (Column wash to elute highly retained impurities)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
-
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm, which is optimal for the conjugated aromatic system of azaindoles[5].
-
Sample Preparation: Dissolve 6-azaindole and 7-azaindole reference standards in a 50:50 Water:Acetonitrile diluent to a final concentration of 0.1 mg/mL each. Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject 10 µL of the sample mixture.
System Suitability & Validation Criteria:
The protocol is considered self-validating and ready for sample analysis if the resolution (
Workflow Diagram
Fig 1: Mechanistic workflow correlating azaindole isomer structure to RP-HPLC retention time.
References
1.[3] Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis, TU Graz. URL: 2.[1] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry, MDPI. URL: 3.[2] Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068, ACS. URL: 4.[5] 6-Azaindole | C7H6N2 | CID 9219 - PubChem, NIH. URL: 5.[4] 1-Acetyl-7-azaindole | C9H8N2O | CID 12284393 - PubChem, NIH. URL:
Sources
13C NMR Data Guide: Pyrrolo[2,3-c]pyridine (6-Azaindole) Core Analysis
[1][2]
Executive Summary
Pyrrolo[2,3-c]pyridine (commonly 6-azaindole ) presents a unique NMR signature distinct from its more common isomer, 7-azaindole.[1][2][3] Correct assignment of the core carbons—specifically C5 and C7—is critical in drug discovery, where this scaffold serves as a bioisostere for purines and indoles in kinase inhibitors (e.g., JAK, FMS kinases).[1][2]
This guide provides a self-validating assignment strategy based on the "Two-Alpha Rule" , distinguishing the 6-azaindole core by the presence of two highly deshielded methine carbons adjacent to the pyridine nitrogen.[2][3]
Comparative Chemical Shift Analysis
The diagnostic power of 13C NMR for azaindoles lies in the position of the pyridine nitrogen.[3] The chemical shift (
The "Two-Alpha" Diagnostic Rule[1][3]
-
7-Azaindole (Pyrrolo[2,3-b]pyridine): Contains one
-methine (C6) and onengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -quaternary carbon (C7a).[1][3] -
6-Azaindole (Pyrrolo[2,3-c]pyridine): Contains two
-methines (C5 and C7).[1][3] This results in two distinct high-frequency signals in the proton-decoupled carbon spectrum, a key differentiator from the 7-isomer.[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Table 1: Comparative 13C NMR Shifts (DMSO-d )
Note: Values are typically observed ranges.[1][2][3] Exact shifts depend on concentration, temperature, and substituents.[1][2]
| Carbon Position | 6-Azaindole (Pyrrolo[2,3-c]) | 7-Azaindole (Pyrrolo[2,3-b]) | Structural Logic (6-Azaindole) |
| C2 | 125 – 132 ppm | ~126 ppm | |
| C3 | 100 – 105 ppm | ~99 ppm | |
| C3a | 128 – 138 ppm | ~120 ppm | Bridgehead; shifts downfield in 6-azaindole due to proximity to pyridine N. |
| C4 | 115 – 125 ppm | ~128 ppm | |
| C5 | 135 – 148 ppm | ~115 ppm | Diagnostic: |
| C7 | 135 – 153 ppm | N/A (Nitrogen) | Diagnostic: |
| C6 | N/A (Nitrogen) | ~142 ppm | N/A |
| C7a | 125 – 135 ppm | ~148 ppm | Bridgehead; |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Data Validation: In 4-bromo-1H-pyrrolo[2,3-c]pyridine, C5 and C7 appear at 146.9 ppm and 137-140 ppm (approx), confirming the deshielding effect.[1][3] In 7-chloro-3-iodo derivatives, C5 and C7 shift further to ~151-152 ppm due to substituent effects [1, 2].[1][3]
Assignment Workflow & Logic
To rigorously assign the 6-azaindole core, researchers should employ a "Self-Validating" 2D NMR workflow.[1][2][3] Reliance on 1D 13C alone is prone to error due to substituent-induced shifts.[1][3]
Step-by-Step Protocol
-
1H-13C HSQC: Identify the protonated carbons.
-
1H-1H NOESY: Distinguish C4, C5, and C7.
-
1H-13C HMBC: Connect the quaternary carbons.
Visualization: Structural Assignment Logic
The following diagram illustrates the logical flow for distinguishing the carbons using 2D NMR correlations.
Caption: Logical workflow for distinguishing 6-azaindole from 7-azaindole using HSQC and chemical shift rules.
Experimental Protocol
To obtain high-fidelity data comparable to literature values, strict control of solvent and concentration is required due to the basicity of the pyridine nitrogen.[2]
Reagents:
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS.[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)
] (20 mM) is recommended for quantitative 13C experiments to ensure quaternary carbons (C3a, C7a) are fully integrated.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Acquisition Parameters (Typical 100/125 MHz Carbon):
References
-
Synthesis and Characterization of Halogenated Pyrrolo[2,3-c]pyridines. Source: Semantic Scholar / Patent Literature Context:[1][3][4] Detailed shifts for 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine derivatives.
-
Comparison of Azaindole Isomers and Derivatives. Source: ResearchGate / Tetrahedron Context: Comparative analysis of 4-, 5-, 6-, and 7-azaindole reactivity and spectral data.[1][2][3]
-
BenchChem Spectroscopic Guide: Azaindole Scaffolds. Source: BenchChem Context: General spectroscopic properties and predicted shifts for azaindole cores.[1][3][5]
-
PubChem Compound Summary: 6-Azaindole. Source: PubChem (NIH) Context:[1][2] General chemical and physical property data for 1H-pyrrolo[2,3-c]pyridine.[1][2][3][6]
Sources
- 1. TW200530234A - Substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase Iε - Google Patents [patents.google.com]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diglib.tugraz.at [diglib.tugraz.at]
UV-Vis Absorption Maxima of Substituted 6-Azaindoles: A Technical Comparison Guide
Executive Summary
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) represents a critical scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, Trk) and as a fluorescent biological probe. Its performance is defined by a unique combination of red-shifted optical properties and enhanced aqueous solubility compared to its isomers (4-, 5-, 7-azaindole) and the parent indole.
This guide provides a technical comparison of the UV-Vis absorption maxima (
Part 1: Fundamental Photophysics & Isomer Comparison
The electronic absorption of azaindoles is dominated by
Comparative Performance: Indole vs. Azaindole Isomers
The following table benchmarks the optical and physical performance of 6-azaindole against its primary alternatives.
Table 1: Optical and Physical Properties of Azaindole Isomers
| Property | Indole (Reference) | 6-Azaindole (Focus) | 7-Azaindole (Alternative) | 4-Azaindole |
| 270–280 nm | 280–300 nm | 288 nm | 288 nm | |
| N/A | 320 nm | ~295 nm | ~305 nm | |
| Fluorescence Emission | ~310–320 nm | 380 nm | 335 nm | 320 nm |
| Tautomer Emission | None | ~440–500 nm (Trimer mediated) | ~500 nm (Dimer mediated) | Weak |
| Aqueous Solubility | Low (< 1 mg/mL) | High (> 25-fold vs Indole) | High | Moderate |
| pKa (Pyridine N) | N/A | 8.0 | 4.6 | 14.6 (acidic) |
| Key Advantage | Natural baseline | Red-shifted probe; High solubility | Well-studied; Dimer physics | Metabolic stability |
Technical Insight: 6-Azaindole exhibits a bathochromic shift (red shift) compared to 7-azaindole. This is critical for biological assays, as it allows for excitation/detection outside the range of native protein autofluorescence (typically dominated by Tryptophan at 280/340 nm).
Electronic Transition Mechanism
The following diagram illustrates the energy states governing these transitions. Note the specific "Trimer" pathway for 6-azaindole, which differs from the "Dimer" pathway of 7-azaindole.
Figure 1: Electronic energy level diagram highlighting the unique trimer-mediated proton transfer pathway in 6-azaindole.
Part 2: Substituent Effects on Absorption Maxima
Modifying the 6-azaindole core at the C3 or N1 position significantly alters the absorption profile. This is the primary method for tuning the scaffold for specific drug-target interactions or probe capabilities.
C3-Substitution (The "Kinase" Position)
Substitution at C3 is most common in drug design. Conjugation at this position stabilizes the excited state, leading to significant red shifts.
Table 2:
| Substituent (R at C3) | Electronic Effect | Shift vs Parent | Application | |
| -H (Parent) | Reference | 298 nm | 0 nm | Scaffold |
| -CH | Weak Donor (Hyperconjugation) | 325 nm | +27 nm | 6-Azatryptophan (Probe) |
| -CHO (Formyl) | Strong Acceptor (Conjugation) | ~315–325 nm | +20–30 nm | Reactive Intermediate |
| -CO-R (Acyl) | Strong Acceptor | 310–320 nm | +15–25 nm | Kinase Inhibitor Core |
| -Halogen (Br/I) | Inductive Withdrawal | 300–305 nm | +2–7 nm | Cross-coupling Partner |
N1-Substitution (Solubility & Permeability)
Alkylation of the pyrrole nitrogen (N1) prevents proton transfer (ESTPT) and generally simplifies the spectrum to a single monomeric species.
-
N1-Methylation: slight bathochromic shift (~2-5 nm) due to inductive donation (+I).
-
N1-Arylation: Significant bathochromic shift if the aryl group is coplanar; often twisted, reducing the effect.
Predictive Logic for Spectral Tuning
Use the following logic flow to predict spectral shifts when designing new derivatives.
Figure 2: Decision tree for predicting spectral shifts in substituted 6-azaindoles.
Part 3: Experimental Protocol for UV-Vis Characterization
To ensure data integrity and reproducibility, the following protocol controls for the unique aggregation (trimerization) and protonation properties of 6-azaindole.
Reagents & Equipment[1]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Cyclohexane.
-
Note: Use Cyclohexane for neutral monomer observation. Use MeOH to observe hydrogen-bonding effects.
-
-
Buffer: 10 mM Phosphate buffer (pH 7.4) for biological relevance.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1900).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1.0 mg of 6-azaindole derivative in 10 mL MeOH (Stock A: ~100 µg/mL).
-
Critical: 6-azaindoles are soluble, but sonication is recommended to ensure no micro-aggregates remain.
-
-
Dilution Series (Linearity Check):
-
Prepare concentrations of 5, 10, 20, and 50 µM.
-
Why? To verify Beer-Lambert law compliance and detect aggregation (deviations from linearity at high conc).
-
-
Blanking:
-
Use matched quartz cuvettes (1 cm path length).
-
Perform baseline correction with pure solvent.
-
-
Acquisition:
-
Scan range: 200 nm to 500 nm.
-
Scan speed: Medium (approx. 200 nm/min) for high resolution.
-
Data interval: 0.5 nm.
-
-
pH Dependent Scan (Optional but Recommended):
-
If the derivative has an ionizable group, perform a scan at pH 2 (protonated pyridine) and pH 10 (neutral).
-
Expectation: A sharp shift from ~290 nm (neutral) to ~320 nm (cation) confirms the integrity of the 6-azaindole core.
-
Figure 3: Standardized workflow for accurate UV-Vis determination.
References
-
Photophysical Properties of 6-Azaindole: Comparison of 6-azaindole and 6-az
- Source: Journal of Physical Chemistry B.
-
URL:[Link]
-
Azaindoles in Drug Discovery: Comprehensive review of 4, 5, 6, and 7-azaindole scaffolds in kinase inhibition.
- Source: Journal of Medicinal Chemistry / PMC.
-
URL:[Link]
-
Synthesis and Spectral Properties: Data on 3-substituted azaindole deriv
-
Excited State Proton Transfer: Mechanisms of trimer vs dimer form
- Source: AIP Publishing (Journal of Chemical Physics).
-
URL:[Link]
- Solubility and Bioisosterism: Comparison of aqueous solubility between indole and azaindole isomers.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For researchers and professionals engaged in the intricate landscape of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed operational and disposal plan for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic aldehyde. The procedural recommendations herein are synthesized from established safety protocols for pyridine derivatives and aldehydes to ensure the protection of laboratory personnel and the environment.
Hazard Profile and Immediate Safety Precautions
The chemical structure of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde suggests a hazard profile that includes characteristics of both pyridine and aldehyde compounds. Pyridine and its derivatives are known to be hazardous, and aldehydes can be irritants and sensitizers[1][2]. Therefore, it is prudent to assume this compound may be harmful if swallowed, toxic if inhaled, and capable of causing skin and eye irritation or damage[3].
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent use of appropriate personal protective equipment. The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols[4]. |
| Hand Protection | Nitrile gloves | Offers resistance to a range of chemicals, including pyridine-like substances[4]. |
| Body Protection | Laboratory coat | Prevents skin contact with the chemical[4]. |
| Respiratory Protection | NIOSH/OSHA-approved respirator | Recommended if there is a risk of inhalation, especially when handling powders or creating aerosols[5]. |
Engineering Controls
All handling of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[4][6]. An eyewash station and safety shower must be readily accessible in the immediate work area[3][7].
Operational Disposal Plan
The disposal of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain[4][8].
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Container: Collect all waste containing 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container[5][8]. The container should be sealable and made of a material that will not react with the chemical, such as glass or high-density polyethylene[4].
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde," and any known hazard pictograms[5][8].
-
Incompatible Materials: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions[3][9][10]. A chemical compatibility chart should be consulted to avoid hazardous combinations[11].
Disposal Workflow
The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service[4][12][13].
Disposal Decision Workflow
Caption: Disposal workflow for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
In-Laboratory Treatment (For Experienced Personnel Only)
While professional disposal is the preferred method, in-laboratory treatment of small quantities of aldehyde waste may be considered by experienced chemists after a thorough risk assessment. Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less toxic and volatile[2][14]. A common laboratory oxidizing agent is potassium permanganate. This procedure should only be undertaken with a full understanding of the reaction stoichiometry and potential hazards.
Conceptual Oxidation Protocol:
-
In a fume hood, prepare a dilute aqueous solution of the 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde waste.
-
Slowly add a solution of potassium permanganate while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue adding the permanganate solution until a faint pink color persists, indicating an excess of the oxidizing agent.
-
Quench any remaining permanganate by adding a small amount of sodium bisulfite until the solution is colorless.
-
Neutralize the resulting solution with a dilute acid or base to a pH between 6 and 8.
-
This treated solution may be eligible for drain disposal, but only after consulting and receiving approval from your local EHS and wastewater authority [2].
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated[8].
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[4][8]. Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[7].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes[7].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these rigorous safety and disposal protocols, researchers can ensure a secure laboratory environment and uphold their commitment to environmental stewardship.
References
- MilliporeSigma. (2025, December 22).
- Novachem. (2018, September 12). Pyridine-D5 (D, 99.5%).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sdfine. pyridine.
- Safety & Risk Services.
- Fisher Scientific. (2009, September 26).
- Thermo Fisher Scientific. (2012, September 10).
- Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Fisher Scientific. (2009, October 2).
- Thermo Fisher Scientific. (2025, September 16).
- Benchchem.
- Environmental Marketing Services. (2024, February 12).
- Unknown Source. (2024, December 19).
- Key Organics. (2017, December 1).
- TCI Chemicals.
- EPA. (2025, October 15). Methyl 1-(4-methylbenzene-1-sulfonyl)
- Carl ROTH.
- Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
- ChemScene. 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | ChemScene.
- EPFL.
- Unknown Source.
- Vanderbilt University Medical Center.
- ChemScene. 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | ChemScene.
- Echemi. Buy 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-methyl.
- EPA OSC Response. PYRIDINE.
- AERU. (2026, February 25). DBEDC.
- Sigma-Aldrich. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde.
- Jubilant Ingrevia Limited. (2021, February 11).
- Sigma-Aldrich. 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carbaldehyde AldrichCPR 1190321-17-5.
- Regulations.gov. (2023, August 15). 1 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 August 15, 2023 PC Code: 104502 MEMORANDUM DP Barcodes: 4.
- NCBI Bookshelf - NIH. PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine.
Sources
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. vumc.org [vumc.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 14. epfl.ch [epfl.ch]
Personal protective equipment for handling 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Topic:
Handling Guide: 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Document Type: Operational Safety & Logistics Protocol Target Audience: Medicinal Chemists, Process Chemists, HSE Officers Status: Research Chemical (Caution: Substance not fully tested)
Executive Safety Summary
4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (a 6-azaindole derivative) is a reactive heterocyclic intermediate commonly used in the synthesis of kinase inhibitors (e.g., MPS1, JAK). As a research chemical with limited specific toxicological data, it must be handled as a Category 3 Irritant and a potential Respiratory Sensitizer based on Structure-Activity Relationship (SAR) analysis of analogous azaindole aldehydes.
Critical Hazards:
-
Air Sensitivity: The C-3 aldehyde group is prone to oxidation to the carboxylic acid if exposed to atmospheric oxygen.
-
Health Hazard: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Physical State: Typically a yellow-to-tan solid; fine dust generation is a primary exposure vector.
Physicochemical Properties & Hazard Analysis
Understanding the chemical nature dictates the PPE and engineering controls.
| Property | Description | Operational Implication |
| Structure | 6-Azaindole core, 4-Methyl, 3-Formyl | Nitrogen-rich heterocycle; potential for forming salts with strong acids. |
| Physical State | Solid (Powder/Crystalline) | High Risk: Inhalation of dust during weighing. |
| Reactivity | Aldehyde (C=O) | Oxidation Risk: Must be stored under inert gas (Argon/Nitrogen).[2] |
| Solubility | DMSO, DMF, MeOH | Permeation through standard latex gloves is possible in solution. |
| Melting Point | >200°C (Predicted) | Thermal stability is generally high, but avoid open flames. |
PPE Selection Matrix
This matrix validates PPE choices based on the specific task and chemical state.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Solution Prep) | Rationale (Causality) |
| Respiratory | N95 / P2 Mask (if outside hood) | Half-face Respirator (P100/OV cartridges) | Prevents inhalation of fine particulates which irritate mucosal membranes. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Silver Shield / Butyl Rubber (if dissolved in DMF/DMSO) | Nitrile protects against the solid; Laminate/Butyl is required if dissolved in penetrating solvents like DMSO. |
| Eye Protection | Chemical Safety Goggles | Face Shield + Goggles | Aldehydes are severe eye irritants (H319); safety glasses are insufficient for powders. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Tyvek® Coveralls + Sleeve Guards | Prevents contamination of street clothes; sleeve guards cover the wrist gap. |
Operational Handling Protocol
Phase 1: Receipt & Storage Logistics
-
Inspection: Upon receipt, verify the bottle seal is intact. If the solid appears white (pure) vs. dark brown (oxidized), note the quality.
-
Storage Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Container: Keep in a tightly sealed amber glass vial with a PTFE-lined cap to prevent photo-degradation and moisture ingress.
Phase 2: Weighing & Transfer (The "Red Zone")
-
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.
Phase 3: Reaction Setup (Inert Handling)
Since the aldehyde is air-sensitive, use Schlenk techniques or a Glovebox for optimal yield.
Figure 1: Inert handling workflow to prevent oxidation of the aldehyde moiety.[3]
Emergency Response & Decontamination
Scenario A: Ocular Exposure (Powder in Eye)
-
Immediate Action: Do NOT rub eyes.
-
Flush: Use an eyewash station immediately. Flush for 15 minutes , holding eyelids open.
-
Medical: Seek ophthalmological evaluation. Aldehydes can cause protein cross-linking in corneal tissue.
Scenario B: Benchtop Spill (< 1g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don double nitrile gloves, goggles, and an N95 mask.
-
Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersal. Do not dry sweep.
-
Clean: Wipe up the paste. Clean the surface with 1N HCl (to neutralize basic residues) followed by soap and water.
-
Disposal: Place waste in a sealed bag labeled "Hazardous Solid Waste - Aldehyde."
Disposal Logistics
Do not dispose of this compound down the drain. It is toxic to aquatic life and chemically reactive.[4]
| Waste Stream | Classification | Container Type | Labeling |
| Solid Waste | Hazardous Chemical Solid | HDPE Wide-Mouth Jar | "Toxic Solid - Azaindole Derivative" |
| Liquid Waste | Organic Solvent (Halogenated/Non-Halogenated) | HDPE Carboy | "Solvent Waste + Trace Aldehydes" |
| Sharps/Glass | Contaminated Glass | Puncture-proof Bin | "Chemically Contaminated Sharps" |
References
-
PubChem. (n.d.). Compound Summary: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.[5][6][7] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE CAS#: 1000340-35-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lobachemie.com [lobachemie.com]
- 5. echemi.com [echemi.com]
- 6. 4649-09-6|1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 7-AZAINDOLE-3-CARBOXALDEHYDE | 4649-09-6 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
